JWG-071

Catalog No.
S531463
CAS No.
2250323-50-1
M.F
C34H44N8O3
M. Wt
612.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWG-071

CAS Number

2250323-50-1

Product Name

JWG-071

IUPAC Name

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C34H44N8O3

Molecular Weight

612.78

InChI

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37)

InChI Key

ACWOMSOYIIVIRV-UHFFFAOYSA-N

SMILES

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C

solubility

Soluble in DMSO

Synonyms

JWG071; JWG 071; JWG-071

The exact mass of the compound JWG-071 is 612.3536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 exerts its effects by selectively inhibiting the ERK5 kinase. The MEK5/ERK5 signaling pathway is implicated in cell proliferation, survival, and resistance to therapy in various cancers. This compound has been used in preclinical studies to investigate the biological consequences of blocking this pathway.

The diagram below illustrates the core mechanism of this compound and its downstream effects on cancer cell processes, as revealed by key studies.

G JWG This compound ERK5 ERK5 Pathway JWG->ERK5 Inhibits NFkB NF-κB Pathway JWG->NFkB Inhibits CCND1 Cyclin D1 ERK5->CCND1 Suppresses TP53INP2 TP53INP2 ERK5->TP53INP2 Stabilizes Arrest Sustained G1 Cell Cycle Arrest CCND1->Arrest Apoptosis Sensitization to Extrinsic Apoptosis TP53INP2->Apoptosis Survival Impaired Cancer Cell Proliferation & Survival Arrest->Survival Apoptosis->Survival

The following table summarizes the key research findings from studies utilizing this compound.

Cancer Model Combination Treatment Key Findings Citation
NRAS-mutant Melanoma MEK inhibitor (Trametinib) Induced sustained G1 cell cycle arrest; suppressed Cyclin D1 and E2F target genes. [1]
Endometrial Cancer Standard Chemotherapy (Carboplatin/Paclitaxel) Impaired NF-κB pathway; decreased cell proliferation and increased apoptosis; sensitized cells to chemo. [2]
Various Cancers TRAIL (Death Receptor Agonist) Sensitized resistant cancer cells to extrinsic apoptosis; stabilized TP53INP2 protein. [3]

Experimental Protocols

Based on the research, here are common methodologies for using this compound in in vitro experiments.

  • Cell Culture and Seeding: Experiments are typically performed on relevant cancer cell lines (e.g., endometrial cancer lines like Ishikawa or AN3CA, melanoma lines) [2] [3]. Cells are maintained in standard media and seeded at appropriate densities in culture plates.
  • Preparation of this compound Stock Solution:
    • Solvent: Prepare a stock solution in DMSO [4] [5]. For example, dissolve this compound to a concentration of 10-100 mM [4].
    • Storage: Aliquot and store the stock solution at -20°C or -80°C to maintain stability [4] [6]. Solutions are generally unstable long-term, so prepare fresh working dilutions frequently [7].
  • Treatment Protocol:
    • Dosing: this compound is typically used in a concentration range of 1 to 10 µM for cellular assays [2] [3].
    • Combination Treatment: In many studies, cells are pre-treated with this compound for 1-2 hours before adding a second agent (e.g., TRAIL, chemotherapy, or another targeted inhibitor) [3].
    • Duration: Treatment durations vary from 24 to 72 hours, depending on the assay endpoint (e.g., viability, apoptosis, protein analysis) [2] [3].
  • Downstream Analysis:
    • Cell Viability: Measured using MTT or similar assays [2] [3].
    • Apoptosis: Assessed by Annexin V staining or cleavage of caspases (e.g., Caspase-3, Caspase-8) via Western blot [3].
    • Cell Cycle: Analyzed by flow cytometry using DNA staining (e.g., Propidium Iodide) [1].
    • Protein Expression & Phosphorylation: Confirmed by Western blotting for targets like Cyclin D1, FOXM1, or phospho-proteins [1] [2].

References

ERK5 Signaling Pathway and Biological Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1) or MAPK7, is a unique member of the mitogen-activated protein kinase (MAPK) family. It is distinguished by its large molecular size and a unique C-terminal tail that contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD) [1]. This structure allows ERK5 to directly shuttle to the nucleus and regulate gene expression, a function not shared by other MAPKs like ERK1/2 [1].

The pathway is typically activated by various stimuli, including growth factors, cytokines, and mechanical stress. The canonical activation cascade involves MEKK2/3 → MEK5 → ERK5. MEK5, the upstream kinase, specifically phosphorylates ERK5 on its TEY activation motif (Thr-218 and Tyr-220), leading to its full activation [2]. A critical feature of ERK5 is its role as a compensatory survival and resistance pathway. In cancers, inhibition of the parallel ERK1/2 pathway often leads to compensatory activation of ERK5, which sustains tumor cell proliferation and viability, thereby driving resistance to BRAF, MEK, or ERK1/2 inhibitors [3] [4]. This makes dual inhibition of ERK1/2 and ERK5 a promising therapeutic strategy to overcome drug resistance [3].

The following diagram illustrates the ERK5 signaling pathway and its interaction with the ERK1/2 pathway, highlighting the compensatory mechanism.

G cluster_upstream Upstream Signaling cluster_erk12 ERK1/2 Pathway cluster_erk5 ERK5 Pathway cluster_inhibitors Inhibitors / Probes Stimuli Stimuli: Growth Factors, Cytokines, Stress RTKs Receptor Tyrosine Kinases (RTKs) Stimuli->RTKs GProteins G-Protein Coupled Receptors (GPCRs) Stimuli->GProteins MechStress Mechanical Stress Stimuli->MechStress RAS1 RAS RTKs->RAS1 MEKK23 MEKK2/3 RTKs->MEKK23 GProteins->MEKK23 Some GPCRs MechStress->MEKK23 RAF1 RAF RAS1->RAF1 MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 ERK5_Active ERK5 (Active) ERK12->ERK5_Active Compensatory Activation Processes Cellular Outcomes: Proliferation, Survival, Migration, Drug Resistance ERK12->Processes MEK5 MEK5 MEKK23->MEK5 ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive Phosphorylates TYE Motif ERK5_Inactive->ERK5_Active Auto- phosphorylation Nucleus_Entry Nuclear Translocation & Gene Regulation ERK5_Active->Nucleus_Entry Nucleus_Entry->Processes ERK12i ERK1/2 Inhibitor (e.g., BVD-523) ERK12i->ERK12 Inhibition Triggers ERK5i ERK5 Inhibitor (e.g., XMD8-92) ERK5i->ERK5_Active Inhibition Duali Dual ERK1/2 & ERK5 Inhibitor (e.g., SKLB-D18) Duali->ERK12 Simultaneous Inhibition Duali->ERK5_Active Simultaneous Inhibition

Diagram 1: The ERK5 signaling pathway and its compensatory relationship with the ERK1/2 pathway, showing points of inhibition by selective and dual-targeting chemical probes.

Characterized ERK5 and Dual-Targeting Chemical Probes

The table below summarizes key chemical probes for targeting the ERK5 pathway, including selective ERK5 inhibitors and a first-in-class dual ERK1/2-ERK5 inhibitor.

Probe Name Primary Target(s) Biochemical IC₅₀ / Potency Cellular EC₅₀ Key Selectivity Features Reported Uses & Notes
XMD8-92 [3] [5] ERK5 0.364 µM [5] 0.24 µM [5] KINOMEscan selectivity score (S10): 0.007; highly selective over other kinases [5]. Widely used tool compound; inhibits ERK5 autophosphorylation [3] [5].
ERK5-IN-1 [5] ERK5 0.162 ± 0.006 nM [5] 0.09 ± 0.03 µM [5] KINOMEscan selectivity score (S10): 0.007; excellent selectivity profile [5]. Highly selective and potent; 90% oral bioavailability in mice; superior tool compound [5].
SKLB-D18 [3] ERK1/2 & ERK5 Nanomolar potency for both targets [3] Superior in vivo efficacy vs. BVD-523 or XMD8-92 combo [3] Computationally designed for high specificity to ERK1/2 and ERK5 [3]. First-in-class dual inhibitor; overcomes drug resistance; induces autophagy & ferroptosis [3].

Experimental Protocols for Probe Validation

To effectively utilize these probes, researchers should employ standardized assays to validate their activity and specificity in relevant biological systems.

Assessing ERK5 Inhibition in Cells

This protocol measures a compound's ability to inhibit ERK5 activation in a cellular context.

  • Principle: Serum starvation synchronizes cells, EGF stimulation activates ERK5, and inhibitor treatment prevents its autophosphorylation, which is detected as a mobility shift on a Western blot [5].
  • Workflow:
    • Cell Culture: Plate HeLa or other relevant cell lines (e.g., triple-negative breast cancer lines like MDA-MB-231).
    • Serum Starvation: Incubate cells in serum-free medium for 12-18 hours.
    • Inhibitor Treatment: Add the chemical probe (e.g., XMD8-92, ERK5-IN-1) at varying concentrations for 1 hour.
    • Stimulation: Treat cells with Epidermal Growth Factor (EGF, 20 ng/mL) for 15-20 minutes.
    • Cell Lysis & Western Blot: Lyse cells and perform SDS-PAGE and Western blotting.
    • Detection: Probe blots with an anti-ERK5 antibody. Successful inhibition is indicated by the disappearance of the slower-migrating, hyperphosphorylated band of ERK5 [5].
Evaluating Anti-Proliferative and Combination Effects

This protocol is used to determine the functional consequences of ERK5 inhibition, alone or in combination with other pathway inhibitors.

  • Principle: The MTT (or similar) assay measures cell metabolic activity as a surrogate for proliferation and viability. The Combination Index (CI) quantifies drug interactions (synergy, additivity, antagonism) [3].
  • Workflow:
    • Cell Seeding: Plate cancer cells (e.g., TNBC, melanoma) in 96-well plates.
    • Drug Treatment: Treat cells with a range of concentrations for the ERK5 inhibitor alone, an ERK1/2 pathway inhibitor (e.g., BVD-523) alone, and their combinations at fixed ratios (e.g., 1:1).
    • Incubation: Incubate for 48-72 hours.
    • Viability Assay: Add MTT reagent and measure absorbance according to standard protocols.
    • Data Analysis:
      • Calculate the half-maximal inhibitory concentration (IC₅₀) for each single agent.
      • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, which has been demonstrated for combinations like BVD-523 and XMD8-92 [3].

Research Considerations and Complex Pharmacology

When employing ERK5 chemical probes, researchers must be aware of several complexities in the field.

  • Paradoxical Activation: Some small-molecule ATP-competitive inhibitors can cause paradoxical stabilization and activation of the ERK5 pathway by promoting nuclear localization and transcriptional activity, independent of kinase activity. This off-target effect on the TAD can confound data interpretation and necessitates careful control experiments [1] [4].
  • Kinase-Independent Functions: ERK5 has roles that do not depend on its kinase activity. For example, it can promote cell motility by phosphorylating FAK in a kinase-independent manner [1]. Genetic approaches (e.g., CRISPR/Cas9 knockout, shRNA knockdown) are essential to distinguish kinase-dependent effects from scaffolding or other non-catalytic functions [1] [2].
  • Context-Dependent Phenotypes: The biological outcomes of ERK5 inhibition are highly cell-type and context-dependent. While genetic silencing of ERK5 is anti-proliferative in many cancers (e.g., NSCLC, sarcoma), there are also reports of it stimulating breast cancer xenograft growth, highlighting the need for validation in specific models [1].

Future Directions and Tool Evolution

The field is moving beyond traditional kinase inhibition. The development of bifunctional degraders (e.g., PROTACs) that target ERK5 for proteasomal degradation is a promising new strategy. This approach simultaneously removes both the kinase and scaffolding functions of the protein, potentially overcoming the limitations of catalytic inhibition and providing a more powerful tool for probing ERK5 biology [1].

References

Biochemical Properties & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 is recognized as the first kinase-selective chemical probe for ERK5 (Extracellular signal-Regulated Kinase 5, also known as MAPK7 or BMK1) [1] [2] [3]. Its core function is to selectively inhibit the kinase activity of ERK5.

The table below summarizes its key biochemical properties:

Property Detail
CAS Number 2250323-50-1 [1] [2] [4]
Molecular Formula C₃₄H₄₄N₈O₃ [1] [2] [4]
Molecular Weight 612.76-612.77 g/mol [1] [2]
Primary Target (IC₅₀) ERK5 (88 nM) [1] [2] [4]
Secondary Target (IC₅₀) LRRK2 (109 nM) [1] [2] [4]
Other Reported Activity BET-selective inhibitor (BRD4, 1 μM IC₅₀) [1]
Chemical Probe Role First reported for ERK5 kinase selectivity [1]

ERK5 is a unique member of the MAPK family. It is twice the size of other MAPKs like ERK1/2 because it contains a large C-terminal tail with a nuclear localization signal (NLS) and a transcriptional activation domain (TAD) [5] [6]. This structure allows ERK5 to directly translocate to the nucleus and regulate gene expression, a function not shared by ERK1/2 [5]. The ERK5 signaling pathway is activated by various stimuli, including growth factors and stress, through a specific kinase cascade involving MEKK2/3 and its direct upstream activator, MEK5 [5] [6].

The following diagram illustrates the ERK5 signaling pathway and the point of inhibition by this compound.

G cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Signaling cluster_erk5 ERK5 Activation & Function GrowthFactors Growth Factors, Cytokines, Stress MEKK2_3 MEKK2/3 GrowthFactors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive Phosphorylation (T219, Y221) ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active Nucleus Nucleus ERK5_Active->Nucleus Nuclear Translocation JWG071 This compound (ERK5 Inhibitor) JWG071->ERK5_Active Inhibits GeneExpression Altered Gene Expression (e.g., c-Myc, MEF2) Nucleus->GeneExpression

ERK5 is activated by a specific kinase cascade. This compound inhibits active ERK5, preventing its signaling functions.

Key Experimental Findings & Applications

Preclinical studies have shown that this compound impairs cancer cell proliferation and survival, and can sensitize resistant cancer cells to other therapies.

Cancer Type / Context Key Findings with this compound Proposed Mechanism
Endometrial Cancer Reduces tumor cell proliferation and tumor growth in vivo; synergizes with standard chemotherapy [3]. Mediated through the NF-κB transcription factor [3].
TRAIL-Resistant Cancers Sensitizes various cancer cells (endometrial, cervical, lung) to death receptor agonists (TRAIL, FasL) [7]. ERK5 inhibition stabilizes TP53INP2 protein, enhancing caspase-8 activation and apoptosis [7].
Triple-Negative Breast Cancer (TNBC) Dual inhibition of ERK5 and PI3K/Akt pathways synergistically reduces proliferation and survival [8]. Decreased phosphorylation of pro-survival protein Bad; restoration of p21 and induction of apoptosis [8].

The diagram below visualizes how this compound sensitizes cancer cells to death-receptor agonists.

G TRAIL TRAIL/FasL DR Death Receptor TRAIL->DR DISC DISC Complex (Inactive Caspase-8) DR->DISC ERK5_Active Active ERK5 TP53INP2_Deg TP53INP2 (Degradation) ERK5_Active->TP53INP2_Deg JWG071 This compound JWG071->ERK5_Active Inhibits TP53INP2_Stable TP53INP2 (Stable) JWG071->TP53INP2_Stable Allows Stabilization TP53INP2_Deg->DISC No Facilitation Casp8 Active Caspase-8 TP53INP2_Stable->Casp8 Facilitates Activation Apoptosis Apoptosis Casp8->Apoptosis

This compound prevents ERK5-mediated degradation of TP53INP2, enabling effective caspase-8 activation and apoptosis upon death receptor stimulation.

Experimental Protocols

For researchers looking to utilize this compound in their work, here are the standard protocols and conditions as cited in the literature.

In Vitro Cell Viability and Apoptosis Assay

This protocol is used to test the effect of this compound, alone or in combination with other agents, on cancer cell survival [8] [7].

  • Cell Seeding: Plate cells (e.g., triple-negative breast cancer lines MDA-MB-231, BT-549; endometrial cancer lines Ishikawa, AN3CA) at a density of 5x10³ cells per well in a 96-well plate and allow to attach overnight [8].
  • Compound Treatment: Treat cells with this compound alone or in combination with other agents (e.g., TRAIL, Ipatasertib) for 72 hours. A typical range for this compound is 1-10 µM, depending on the cell line and study [8] [7]. Include vehicle control (DMSO, max 0.2% final concentration).
  • Viability Measurement: After treatment, add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 3 hours (at 37°C, 5% CO₂). Remove medium, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm [8].
  • Apoptosis Confirmation: To confirm apoptosis, perform parallel experiments and analyze by:
    • Immunoblotting: Detect cleavage (activation) of caspase-8 and caspase-3 [7].
    • Caspase Inhibition: Use a pan-caspase inhibitor like Q-VD-OPh (e.g., 10-20 µM) to reverse cell death [7].
    • Annexin V Staining: Use flow cytometry to quantify phosphatidylserine externalization as an early apoptosis marker [7].
In Vivo Formulation and Dosing

The following formulation has been used for animal studies, specifically in mouse models of endometrial cancer [3].

  • Stock Solution: Prepare a concentrated stock solution in 100% DMSO.
  • Working Solution for Dosing: Prepare the dosing solution immediately before administration by sequentially adding solvents for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to achieve a final this compound concentration of 2 mg/mL. Sonication is recommended to aid dissolution [1] [2].
  • Dosing Route: Administer orally to mice [3]. The specific dosage used in the endometrial cancer study was 25 mg/kg [3].

Conclusion & Future Directions

This compound has established itself as a critical chemical probe for validating ERK5 as a therapeutic target in oncology. Evidence supports its role in:

  • Direct Anti-tumor Activity: Impairing proliferation and survival in several cancer types [3].
  • Combination Therapy: Overcoming resistance to death-receptor agonists and standard chemotherapy, showing particular promise in aggressive cancers like endometrial and triple-negative breast cancer [3] [7] [8].

Future work will focus on further clinical development of this compound and understanding the full therapeutic potential of ERK5 inhibition across a wider range of cancers [5] [3].

References

JWG-071 In Vitro Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the quantitative in vitro data available for JWG-071.

Table 1: Biochemical Binding and Cellular Activity of this compound

Parameter Value Description / Experimental Context
ERK5 IC₅₀ 88 nM Concentration for 50% inhibition of ERK5 kinase activity in biochemical assays [1] [2].
LRRK2 IC₅₀ 109 nM Concentration for 50% inhibition of LRRK2 kinase activity, showing its multi-kinase activity [1] [2].
BRD4 IC₅₀ 1 μM (approx.) Demonstrates off-target activity against the bromodomain of BRD4; this compound was optimized from precursors with higher BRD4 affinity [2].
Sensitization to TRAIL Potentiation Pre-treatment sensitizes various cancer cell lines (endometrial, cervical, lung, prostate) to TRAIL-induced cytotoxicity [3].
Sensitization to Chemotherapy Synergy Synergizes with paclitaxel to reduce endometrial cancer cell viability and tumor xenograft growth [4].

Table 2: Cellular Efficacy in Cancer Models The following table details the effects of this compound in various cellular models.

Cancer Type Cell Line / Model Observed Effect of this compound
Endometrial Cancer (EC) Ishikawa, AN3CA, ARK1, ARK2 Reduces EGF-induced cell proliferation; impairs clonogenic survival; synergizes with carboplatin/paclitaxel [4] [3].
Multiple Cancers HeLa (cervical), A549 (lung), LnCaP (prostate), SK-N-AS (neuroblastoma) Sensitizes TRAIL-resistant cancer cells to TRAIL-induced apoptosis [3].
Endometrial Cancer Patient-derived xenograft (PDX) organoids Sensitizes 3D organoid cultures to TRAIL-induced cell death [3].

Experimental Protocols for Key Assays

Here are the methodologies for the key experiments cited in the data above.

  • Cell Viability/Cytotoxicity (MTT Assay): Cells are seeded in multi-well plates and treated with the compounds. After the treatment period, MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added. Living cells reduce MTT to purple formazan crystals, which are solubilized, and the absorbance is measured. The signal correlates with the number of viable cells [4].
  • Clonogenic Survival Assay: Cells are seeded at low density and treated with the drug for a prolonged period (e.g., 14 days). The resulting colonies are fixed, stained with crystal violet, and counted. Only cells that retain the capacity to proliferate extensively form colonies [4].
  • Caspase Activation Assay (Immunoblotting): After treatment, cells are lysed. Proteins from the lysates are separated by gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with antibodies specific for the cleaved (activated) forms of caspases (e.g., caspase-8 and caspase-3) to detect apoptosis induction [3].
  • Gene Silencing (siRNA/CRISPR-Cas9):
    • siRNA/ShRNA: Cells are transfected with synthetic small interfering RNAs (siRNAs) or infected with lentiviral vectors carrying short hairpin RNAs (shRNAs) designed to target the mRNA of the gene of interest (e.g., ERK5), leading to its degradation and reduced protein expression [4].
    • CRISPR-Cas9: Cells are transfected with vectors expressing the Cas9 nuclease and a guide RNA (sgRNA) specific to the target gene (e.g., MEK5 or ERK5). This creates double-strand breaks in the DNA, leading to gene knockout after repair. Successful knockout clones are selected and validated for loss of protein expression [4] [3].

This compound Mechanism of Action and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the signaling pathways and experimental logic related to this compound.

Diagram 1: ERK5 Signaling Pathway and this compound Mechanism This diagram shows the ERK5 pathway and how this compound inhibits it to promote cancer cell death.

erk5_pathway GrowthFactors Growth Factors/ Cellular Stress MEKK2_3 MEKK2/3 GrowthFactors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 (Inactive) MEK5->ERK5 pERK5 ERK5 (Active) ERK5->pERK5 Phosphorylation pERK5_Nuc ERK5 (Active, Nuclear) pERK5->pERK5_Nuc Nuclear Translocation NEMO NEMO/IKKγ pERK5->NEMO Stabilizes TP53INP2 TP53INP2 pERK5->TP53INP2 Targets for Degradation Transcription Pro-survival/ Proliferation Genes pERK5_Nuc->Transcription CellSurvival Cell Survival & Proliferation Transcription->CellSurvival Apoptosis Apoptosis Resistance Transcription->Apoptosis NFkB NF-κB Pathway NEMO->NFkB NFkB->CellSurvival NFkB->Apoptosis Sensitization Sensitization to Apoptosis TP53INP2->Sensitization JWG071 This compound JWG071->pERK5 Inhibits JWG071->NEMO Downregulates JWG071->TP53INP2 Stabilizes JWG071->Sensitization

This compound inhibits ERK5, blocking pro-survival signals and sensitizing cells to apoptosis.

Diagram 2: Experimental Workflow for Sensitization Studies This diagram outlines the key steps in the experiments that demonstrated this compound's ability to sensitize cells to death signals.

workflow Start Seed Cancer Cells (2D or 3D Culture) PreTreat Pre-treatment with this compound or Vehicle Start->PreTreat Treat Treatment with Death Stimulus PreTreat->Treat Assay Downstream Assay Treat->Assay Result1 Cell Viability ↓ (MTT Assay) Assay->Result1 Result2 Caspase Activation ↑ (Immunoblotting) Assay->Result2 Result3 Apoptosis ↑ (Annexin V Staining) Assay->Result3 Result4 Colony Formation ↓ (Clonogenic Assay) Assay->Result4

Key steps to evaluate this compound sensitization to TRAIL and chemotherapy-induced death.

Key Insights for Researchers

  • This compound as a Chemical Probe: this compound was developed specifically as a kinase-selective chemical probe for ERK5 from a scaffold that originally showed potent dual kinase and bromodomain inhibition (e.g., against BRD4) [2]. This makes it a valuable tool for delineating the specific biological functions of ERK5.
  • Synergistic Potential: The in vitro data strongly suggests that this compound is not intended as a standalone therapeutic but as a combination agent. Its ability to sensitize a wide array of cancer cell types to both conventional chemotherapy (paclitaxel/carboplatin) and targeted agents (TRAIL) highlights its potential to overcome treatment resistance [4] [3].

References

Experimental Protocols for Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

The following methodologies are based on published research using JWG-071 to investigate cancer biology.

1. Sensitizing Cancer Cells to TRAIL-Induced Apoptosis This protocol is used to study how ERK5 inhibition overcomes resistance to death receptor agonists [1].

  • Cell Line Models: Endometrial cancer (Ishikawa, AN3CA), cervical cancer (HeLa), non-small cell lung cancer (A549), and others.
  • Procedure:
    • Pre-treatment: Incubate cells with this compound (typical concentration range: 1-10 µM) for 1-2 hours.
    • Co-treatment: Add recombinant TRAIL (rTRAIL) at varying concentrations (e.g., 0-150 ng/mL) to the culture medium.
    • Viability Assay: Measure cell viability after 24-48 hours using a standard MTT assay or similar.
    • Apoptosis Validation: Analyze activation (cleavage) of caspase-8 and caspase-3 via western blotting.
    • Caspase Dependency Control: Use a pan-caspase inhibitor like QVD-OPh to confirm the apoptotic mechanism.

2. Investigating ERK5 in MAPKi Resistance This approach explores ERK5 as an escape pathway in cancers resistant to BRAF or MEK inhibitors [2] [3].

  • Cell Models: NRAS-mutant or BRAF-mutant melanoma cells (e.g., FM79, M26).
  • Procedure:
    • Apply MAPKi: Treat cells with a MEK inhibitor like Trametinib (e.g., 5 nM).
    • Inhibit ERK5: Co-treat with this compound.
    • Readouts:
      • Perform RNA-seq to analyze global transcriptome changes.
      • Conduct flow cytometry for cell cycle analysis (BrdU incorporation, DNA profiling) to confirm G1 arrest.
      • Measure protein levels of key cell cycle regulators (Cyclin D1, FOXM1) by western blot.

Key Research Findings with this compound

  • Overcoming Therapy Resistance: Research has shown that this compound can sensitize a wide range of cancer cells to death receptor agonists like TRAIL. This effect is linked to its ability to prevent the degradation of the protein TP53INP2, leading to more robust activation of caspase-8 and apoptosis [1].
  • Synergy with MAPK Pathway Inhibition: In melanoma, particularly with NRAS mutations, resistance to MEK inhibitors (MEKi) is often mediated by activation of the ERK5 pathway. This compound, when combined with a MEKi like Trametinib, induces a sustained G1 cell cycle arrest by suppressing Cyclin D1 and E2F-mediated gene expression, showing a powerful synergistic anti-proliferative effect [3].

The following diagram illustrates the core signaling pathway involving ERK5 and the mechanisms of this compound action based on current research.

G GrowthFactors Growth Factors/ Cellular Stress MEKK2_3 MEKK2/3 GrowthFactors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active Phosphorylation ERK5_Nucleus ERK5 (Nuclear) Kinase + TAD ERK5_Active->ERK5_Nucleus Nuclear Translocation TP53INP2_Deg TP53INP2 Degradation ERK5_Active->TP53INP2_Deg Resistance Therapy Resistance ERK5_Active->Resistance MEF2 MEF2 Transcription Factors ERK5_Nucleus->MEF2 CellProcesses Proliferation Survival Migration ERK5_Nucleus->CellProcesses Caspase8_Inactive Caspase-8 (Inactive) TP53INP2_Deg->Caspase8_Inactive No Activation Caspase8_Active Caspase-8 (Active) Caspase8_Inactive->Caspase8_Active TRAIL/FasL Apoptosis Apoptosis Caspase8_Active->Apoptosis JWG071 This compound Inhibitor JWG071->ERK5_Active Inhibits        

ERK5 Signaling Pathway and this compound Mechanism. The diagram shows the MEKK2/3-MEK5-ERK5 signaling cascade activated by growth factors/stress. Active ERK5 promotes proliferation and survival while inducing TP53INP2 degradation, which suppresses caspase-8 activation and apoptosis, contributing to therapy resistance. This compound inhibits ERK5 activity to block these processes [2] [1].

Comparison with Other ERK5 Inhibitors

While this compound is a key research tool, other inhibitors are also used. The field is actively developing new compounds to overcome limitations of earlier molecules.

Inhibitor Key Characteristics Reported Limitations
This compound First kinase-selective chemical probe for ERK5; widely used in basic research [4] [5]. Information on clinical development is limited in the public domain.
XMD8-92 One of the earliest and most extensively used ERK5 inhibitors in preclinical studies [3] [6]. Associated with paradoxical activation of ERK5's transcriptional domain and off-target effects [2] [6].
Novel NAIMS (e.g., 4e) New class of 1,4-dialkoxynaphthalene-imidazolium salt derivatives; shown to induce apoptosis and cell cycle arrest in HeLa cells [6]. Early-stage research; efficacy and selectivity across broader cancer types require further validation [6].
SKLB-D18 A first-in-class single molecule designed to simultaneously inhibit both ERK1/2 and ERK5 to overcome compensatory activation [7]. A new approach (polypharmacology); represents a different strategy than selective ERK5 inhibition [7].

Future Research and Development

The exploration of ERK5 as a therapeutic target is evolving rapidly. Future directions include:

  • Overcoming Inhibitor Limitations: Recent efforts focus on designing new inhibitors and therapeutic modalities, such as PROTACs (Proteolysis-Targeting Chimeras), to circumvent the paradoxical activation and off-target effects associated with some ATP-competitive ERK5 inhibitors [2].
  • Exploring New Compounds: Studies continue to identify and characterize novel ERK5 inhibitors through methods like structure-based virtual screening and molecular dynamics simulations to find leads with better potency and selectivity [8] [6].
  • Dual-Targeting Strategies: The emergence of dual ERK1/2 and ERK5 inhibitors, like SKLB-D18, highlights a promising strategy to tackle resistance caused by pathway compensation in cancers like triple-negative breast cancer [7].

References

JWG-071 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The solubility of JWG-071 has been characterized primarily in DMSO. The table below summarizes the key quantitative data for preparing stock solutions [1] [2].

Property Value / Condition Note
Solubility in DMSO 100 mg/mL (163.20 mM) Solution may require ultrasonication to dissolve. Hygroscopic DMSO can impact solubility; use newly opened containers [1].
Recommended Stock Concentration 10 mM - 25 mg/mL Prepare in anhydrous DMSO [1] [3].
Storage of Stock Solution -80°C for 6 months, -20°C for 1 month [3] Aliquot to avoid repeated freeze-thaw cycles [1].

In Vitro Cell Culture Protocol

This protocol is adapted from a 2021 study that used this compound to investigate ERK5 inhibition-induced autophagy and ER stress in human cancer cell lines [4].

Application: Inducing Cytotoxic Autophagy via ERK5 Inhibition
  • Objective: To treat cancer cells with this compound to inhibit ERK5 kinase activity, thereby inducing endoplasmic reticulum stress and autophagy-mediated cell death.
  • Materials:
    • Cell Lines: The protocol has been used in human cancer cell lines including cervical adenocarcinoma (HeLa), pancreatic ductal adenocarcinoma (MiaPaCa-2), and endometrial adenocarcinoma (Ishikawa) [4].
    • Complete Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin/Streptomycin (for HeLa and MiaPaCa-2) or Minimal Essential Medium (MEM) with 5% FBS, 1% Pen/Strep, and 1% L-Glutamine (for Ishikawa) [4].
    • Treatment Medium: Culture medium containing 0.5% FBS (starvation medium) or complete medium, as required by the experiment [4].
    • Key Reagents: this compound (from in-house synthesis or a commercial supplier), DMSO (for vehicle control), lysosomal protease inhibitors E64d and Pepstatin A (for autophagic flux assays) [4].
Experimental Workflow

The following diagram outlines the key steps for treating cells with this compound to study its effects on autophagy and ER stress.

G cluster_notes Key Experimental Notes Start Prepare this compound Stock Solution A Plate and Culture Cells (Allow 24 hours for attachment) Start->A B Prepare Working Concentrations (Dilute stock in treatment medium) A->B C Treat Cells with this compound (Use vehicle control for comparison) B->C Note1 Use pre-starved (0.5% FBS) or complete medium as needed B->Note1 D Incubate for Desired Duration (e.g., to induce ER stress and autophagy) C->D Note2 For autophagic flux assays, pre-treat with E64d & Pepstatin A C->Note2 E Perform Downstream Assays (e.g., Western Blot, MTT, Flow Cytometry) D->E Note3 Assess cytotoxicity (MTT), protein expression (Western Blot), and cell death (Flow Cytometry) E->Note3

Procedure Details
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to prepare a 10-25 mM concentrated stock solution. Gently vortex or sonicate the mixture briefly to ensure complete dissolution [1] [4].
    • Aliquot the stock solution and store it at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month) [3].
  • Cell Plating and Treatment:

    • Plate cells at an appropriate density (e.g., 5,000-20,000 cells/well in a 96-well plate, depending on the cell line and assay duration) in complete growth medium and allow them to attach for 24 hours [4].
    • On the day of treatment, dilute the this compound stock solution into the pre-warmed treatment medium (complete or starvation medium) to achieve the desired final working concentration. The final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% [4].
    • Remove the culture medium from the cells and replace it with the freshly prepared treatment medium containing this compound. Include a vehicle control (the same concentration of DMSO without this compound) and a blank control (medium only) for normalization.
  • Incubation and Analysis:

    • Incubate the cells for the desired duration. In the referenced study, treatment with this compound induced ER stress and activated the Unfolded Protein Response (UPR), leading to autophagy-mediated cell death [4].
    • To monitor autophagic flux, pre-treat cells with a combination of lysosomal protease inhibitors (E64d and Pepstatin A) 2 hours before adding this compound [4].
    • After incubation, perform downstream assays to evaluate the treatment effects. The referenced study used Western Blot to analyze UPR markers (BiP, CHOP, ATF4, XBP1), MTT assay to measure cell viability, and other techniques to assess apoptosis and autophagy [4].

In Vivo Dosing Formulation Guide

For animal studies, this compound requires formulation using suitable solvents. The table below lists two standard in vivo protocols [1].

Protocol Solvent Composition Final Concentration Preparation Notes

| Protocol 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] | ≥ 2.5 mg/mL (4.08 mM) [1] | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add saline to final volume. | | Protocol 2 | 10% DMSO + 90% Corn Oil [1] | ≥ 2.5 mg/mL (4.08 mM) [1] | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly. Use with caution for long-term dosing (> half a month). |

Key Experimental Considerations

  • Biological Activity: this compound is a kinase-selective chemical probe that inhibits ERK5 and LRRK2 with IC₅₀ values of 88 nM and 109 nM, respectively [1] [5] [2].
  • Solution Stability: Freshly prepared solutions are recommended for the most reliable results. If stored, solutions are unstable and should be kept at -80°C for up to 2 years or -20°C for 1 year [1] [5].
  • Safety Note: This product is for research use only and is not for human or veterinary use [1] [2].

References

JWG-071 Solution Preparation Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to JWG-071 this compound is a potent, selective inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5, also known as BMK1 or MAPK7) [1]. The ERK5 signaling pathway is a member of the mitogen-activated protein kinase (MAPK) superfamily and has been genetically and pharmacologically validated as a potential therapeutic target in various cancers, including non-small cell lung cancer (NSCLC) [2] [1]. Using this compound allows researchers to modulate this pathway to study its role in cell proliferation, invasion, and tumor angiogenesis [1].

Key Physical and Chemical Properties The table below summarizes the essential information for handling this compound [3] [4] [5].

Property Value / Description
CAS Number 2250323-50-1 [3] [5]
Molecular Formula C₃₄H₄₄N₈O₃ [3] [5]
Molecular Weight 612.76 g/mol [3] [4] [5]
Appearance Light yellow to yellow solid [3]
Recommended Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (2 years) or -20°C (1 year) [3]
Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) [5]

Stock Solution Preparation and Formulation The following tables provide quantitative data for preparing stock solutions and recommended formulations for experimental use.

Table 1: In Vitro Stock Solution Preparation (DMSO) For cell-based assays, prepare a concentrated stock solution in DMSO. The solubility of this compound in DMSO is at least 100 mg/mL (163.20 mM) [3].

Target Concentration Amount of this compound to Dissolve in 1 mL DMSO
10 mM 6.13 mg
50 mM 30.64 mg
100 mg/mL 100 mg

Table 2: In Vivo Formulation Protocols For animal studies, the DMSO stock must be further diluted into a biocompatible solvent system. Below are two recommended protocols [3].

| Component | Protocol 1 | Protocol 2 | | :--- | :--- | :--- | :--- | | DMSO Master Liquid | 100 μL | 100 μL | | PEG 300 | 400 μL | - | | Tween 80 | 50 μL | - | | Saline | 450 μL | - | | Corn Oil | - | 900 μL | | Final Concentration | ≥ 2.5 mg/mL (clear solution) | ≥ 2.5 mg/mL (clear solution) |

> Critical Note: These solutions are intended for research use only and are not for sale to patients or for human therapeutic use [3] [4].

Experimental Workflow The diagram below outlines the logical workflow for preparing and using this compound in your experiments.

jwg071_workflow This compound Experimental Workflow Start Retrieve this compound Powder Storage Store Powder at -20°C Start->Storage Decision In Vitro or In Vivo? Storage->Decision InVitro Prepare DMSO Stock Solution (e.g., 10-100 mM) Decision->InVitro In Vitro InVivo Prepare Biocompatible Formulation (see Table 2) Decision->InVivo In Vivo Use Use in Assay InVitro->Use InVivo->Use End Analyze Results Use->End

Safety and Handling Guidelines Please adhere to the following safety precautions when handling this compound [5]:

  • Personal Protective Equipment (PPE): Always wear safety goggles, protective gloves, and impervious clothing. Use suitable respiratory protection if ventilation is insufficient.
  • Handling: Avoid inhalation, contact with skin and eyes. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.
  • First Aid:
    • Eye contact: Flush immediately with large amounts of water for several minutes. Remove contact lenses if present and call a physician.
    • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and call a physician.
    • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.
  • Disposal: Dispose of contents and container according to local, regional, and national regulations. Avoid release to the environment [5].

Key Technical Considerations

  • Solution Stability: DMSO stock solutions are hygroscopic. For best results, use newly opened DMSO, prepare fresh solutions, and aliquot to avoid repeated freeze-thaw cycles [3] [4].
  • Bioactivity Confirmation: this compound inhibits ERK5 with an IC₅₀ of 88 nM and LRRK2 with an IC₅₀ of 109 nM [3] [4]. Always include appropriate controls in your experiments to confirm the probe's activity in your specific system.
  • Pathway Context: Remember that ERK5 is unique among MAP kinases due to its large C-terminal tail, which contains a nuclear localization signal and transcriptional activation domain, allowing it to directly regulate gene expression upon inhibition or activation [1].

References

JWG-071 concentration for cell assays

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 Application in Cell Assays

Cell Line / Model Cancer Type This compound Concentration Pretreatment Time Combination Treatment Primary Readout Citation
Various (Ishikawa, AN3CA, ARK1, ARK2, etc.) Endometrial, Cervical, NSCLC, Prostate 5 µM 2 hours Recombinant TRAIL, TNFα, FasL ↓ Cell Viability, ↑ Caspase-8/-3 activation [1]
Patient-Derived Xenograft Organoids Endometrial 5 µM 2 hours Recombinant TRAIL ↑ Apoptosis [1]
SSM2c, A375, SK-Mel-5 Melanoma 5 µM 24 hours - ↓ GLI1/GLI2 protein levels, ↓ HH/GLI pathway activity [2]

Detailed Experimental Protocol

The following protocol for using this compound to sensitize cancer cells to TRAIL-induced apoptosis is adapted from established methodologies [1].

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO, for example, at a concentration of 10 mM. Aliquot and store at -20°C to -80°C.
  • Recombinant TRAIL: Prepare a stock solution according to the manufacturer's instructions.
  • Cell Culture Medium: Use appropriate medium (e.g., DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM glutamine, and penicillin/streptomycin [2].
Cell Seeding and Pretreatment
  • Seed cancer cells (e.g., Ishikawa endometrial cancer cells) in culture plates and allow them to adhere overnight.
  • Pretreat cells with 5 µM this compound for 2 hours. Include a vehicle control (DMSO at the same dilution as the inhibitor) for comparison.
Induction of Apoptosis
  • After pretreatment, add recombinant TRAIL to the culture medium. The effective dose will vary by cell line; for resistant lines like Ishikawa, concentrations >150 ng/ml may be used [1].
  • Co-incubate the cells with both this compound and TRAIL for the desired period before analysis (e.g., 24 hours for viability assays).
Downstream Analysis and Validation
  • Cell Viability Assay: Measure cell viability using assays like MTT after 24 hours of combination treatment [1].
  • Apoptosis Assay: Confirm apoptosis induction by:
    • Western Blot: Analyze cleavage (activation) of caspase-8 and caspase-3 [1].
    • Caspase Inhibition: Use a pan-caspase inhibitor like QVD-OPh (e.g., 20 µM) to confirm caspase-dependent death [1].
  • Mechanistic Validation (Optional): To confirm on-target ERK5 inhibition, assess downstream effects such as stabilization of TP53INP2 protein levels via Western blot [1].

Mechanism of Action Diagram

The diagram below illustrates how this compound inhibits the ERK5 pathway to promote TRAIL-induced apoptosis.

Death Receptor Ligand (e.g., TRAIL) Death Receptor Ligand (e.g., TRAIL) Death Receptor Death Receptor Death Receptor Ligand (e.g., TRAIL)->Death Receptor Caspase-8 (Inactive) Caspase-8 (Inactive) Death Receptor->Caspase-8 (Inactive) Activates Caspase-8 (Active) Caspase-8 (Active) Caspase-8 (Inactive)->Caspase-8 (Active) Requires TP53INP2 Apoptosis Execution Apoptosis Execution Caspase-8 (Active)->Apoptosis Execution ERK5 Pathway Active ERK5 Pathway Active TP53INP2 TP53INP2 ERK5 Pathway Active->TP53INP2 Phosphorylates & Targets for Degradation TP53INP2 Degradation TP53INP2 Degradation ERK5 Pathway Active->TP53INP2 Degradation TP53INP2->Caspase-8 (Inactive) Facilitates Activation ERK5 Inhibitor (this compound) ERK5 Inhibitor (this compound) ERK5 Inhibitor (this compound)->ERK5 Pathway Active Blocks ERK5 Inhibitor (this compound)->TP53INP2 Stabilizes ERK5 ERK5 ERK5 Inhibitor (this compound)->ERK5 Inhibits MEK5 MEK5 MEK5->ERK5 Activates TP53INP2 Degradation->Caspase-8 (Inactive) Promotes

Key Considerations for Researchers

  • Dosing Specificity: The 5 µM concentration is effective in sensitizing a wide range of cancer cells to extrinsic apoptosis, but it is always prudent to perform a dose-response curve when working with a new cell model [1].
  • Combination Therapy: this compound is primarily used as a sensitizing agent. Its efficacy in promoting apoptosis is most pronounced when combined with death receptor ligands like TRAIL, TNFα, or FasL [1].
  • Broader Applications: Beyond apoptosis sensitization, this compound has also been used at 5 µM as a single agent to inhibit the non-canonical Hedgehog/GLI signaling pathway in melanoma cells over a 24-hour treatment period [2].

References

JWG-071 endometrial cancer study

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071: Compound Profile

This compound is characterized as a kinase-selective chemical probe. The table below summarizes its key biochemical and physical properties [1] [2].

Property Specification
Primary Target ERK5 (Extracellular signal-regulated kinase 5)
IC₅₀ for ERK5 88 nM
Other Known Target LRRK2 (Leucine-rich repeat kinase 2)
IC₅₀ for LRRK2 109 nM
Chemical Formula C₃₄H₄₄N₈O₃
Molecular Weight 612.75 g/mol
CAS Number 2250323-50-1

Application Notes & Experimental Data

The following data summarizes the anticancer effects of this compound and related pathway inhibition in endometrial cancer (EC) models.

Table 1: Antiproliferative and Pro-apoptotic Effects of ERK5 Inhibition in EC Cells

Key findings from in vitro studies using this compound and other ERK5/MEK5 inhibitors. [3] [4]

Experimental Model Treatment Key Findings Significance / Proposed Mechanism
Panel of EC Cell Lines (Ishikawa, AN3CA, ARK1, ARK2) This compound (ERK5i) Reduced EGF-induced cell proliferation. ERK5 is a regulator of EC cell growth. [3]
EC Cells This compound, AX15836 (ERK5i); BIX02188, BIX02189 (MEK5i) Sensitized cells to TRAIL-induced cytotoxicity. ERK5 kinase activity confers resistance to extrinsic apoptosis. [4]
Ishikawa EC Cells This compound + rTRAIL Potentiated activation of caspase-8 and caspase-3. Overcomes resistance to death-receptor agonist therapy. [4]
AN3CA EC Cells Overexpression of active ERK5 Lower number of apoptotic cells in response to TRAIL. Confirms that ERK5 activity protects cells from apoptosis. [4]
Table 2: Efficacy of this compound in Combination Therapies

Synergistic effects of this compound with standard care and other agents. [3] [4]

Combination Regimen Experimental Model Observed Outcome Proposed Mechanism
This compound + Paclitaxel/Carboplatin EC cells in vitro Sensitized EC cells to chemotherapy toxicity. ERK5 inhibition impairs cancer cell survival pathways. [3]
This compound + Paclitaxel EC xenografts in mice Reduced tumor xenograft growth synergistically. Suggests potential for improved clinical outcomes. [3]
This compound + rTRAIL Endometrial Cancer Patient-Derived Xenograft (PDX) Organoids Effective sensitization to TRAIL-based therapy. Stabilizes TP53INP2, promoting caspase-8 activation. [4]

Detailed Experimental Protocols

Protocol 1: Assessing Cell Viability and Proliferation In Vitro

This protocol is adapted from methods used to evaluate the effect of this compound on EC cell growth and survival [3].

  • Cell Culture: Maintain human EC cell lines (e.g., Ishikawa, AN3CA, ARK1) in appropriate media (DMEM or DMEM-F12) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium for treatment. The final DMSO concentration should be kept constant and low (e.g., <0.1%) in all groups, including the vehicle control.
    • Seed cells in 96-well plates and allow to adhere overnight.
    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for the desired duration (e.g., 24-72 hours).
  • Viability Assay (MTT):
    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well to a final concentration of 0.5 mg/mL.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Protocol 2: In Vivo Efficacy Study in Mouse Xenograft Models

This protocol outlines the key steps for evaluating the antitumor activity of this compound in animal models, as reported in the cited studies [3] [5].

  • Xenograft Establishment: Subcutaneously inject EC cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of immunodeficient nude mice.
  • Group Randomization: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups (typically n=5-10 per group).
    • Group 1: Vehicle control (e.g., the solution used to formulate this compound).
    • Group 2: this compound alone (e.g., administered orally at a predetermined dose).
    • Group 3: Chemotherapy control (e.g., paclitaxel).
    • Group 4: this compound + Chemotherapy.
  • Drug Administration: Administer treatments according to the established schedule (e.g., this compound daily via oral gavage; paclitaxel intraperitoneally once a week). Monitor mice daily for signs of distress.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weighing, immunohistochemistry, or immunoblotting to assess biomarker changes like NF-κB pathway inhibition).

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is mediated through its inhibition of the ERK5 signaling pathway and its crosstalk with other critical survival and apoptosis networks.

G cluster_path1 Pathway 1: Cell Proliferation & Survival cluster_path2 Pathway 2: Extrinsic Apoptosis Resistance EGF EGF MEK5 MEK5 EGF->MEK5 ERK5 ERK5 MEK5->ERK5 NEMO NEMO ERK5->NEMO Regulates Expression ERK5->NEMO Positively Regulates TP53INP2 TP53INP2 ERK5->TP53INP2 Targets for Degradation ERK5->TP53INP2 Phosphorylates & Degrades JWG071 JWG071 JWG071->ERK5 Inhibits NFkB_Survival NFkB_Survival CellProliferation CellProliferation NFkB_Survival->CellProliferation Promotes NEMO->NFkB_Survival Stabilizes Caspase8 Caspase8 TP53INP2->Caspase8 Promotes Activation Apoptosis Apoptosis Caspase8->Apoptosis Triggers TRAIL TRAIL TRAIL->Caspase8 Activates

This diagram illustrates the two key mechanisms by which JWG071 exerts its anti-cancer effects. The ERK5/NF-κB axis promotes cancer cell proliferation and survival [3]. Simultaneously, ERK5 confers resistance to extrinsic apoptosis induced by death receptor ligands like TRAIL by targeting TP53INP2 for degradation, which is necessary for efficient caspase-8 activation [4]. This compound, by inhibiting ERK5, simultaneously blocks proliferation and sensitizes cells to apoptosis.

Conclusion for Researchers

The data from preclinical studies strongly positions this compound as a promising candidate for further development in endometrial cancer therapy, particularly for aggressive, chemoresistant forms. Its ability to target the ERK5 pathway offers a dual mechanism of action: directly impairing cancer cell survival and simultaneously sensitizing them to both standard chemotherapy and novel agents like TRAIL.

The provided protocols and data summaries offer a foundation for replicating these studies and advancing this therapeutic strategy. Future work should focus on further validating these findings in more complex patient-derived models and ultimately, in clinical trials.

References

JWG-071 ERK5/NF-κB signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 at a Glance

The table below summarizes the key characteristics of this compound and its observed experimental effects.

Attribute Description
Compound Name This compound [1]
Target ERK5 (MAPK7) protein kinase [1]
Stage Preclinical development [1]
Key Findings Reduces proliferation & survival of endometrial cancer cells [1]. Impairs tumor growth in animal models [1]. Potentiates efficacy of standard chemotherapy [1]. Acts through the NF-κB transcription factor [1].
Alterations in Patients Up to 48% of endometrial cancer patients show alterations in the ERK5 signaling pathway, correlating with poorer survival [1].

ERK5/NF-κB Signaling Pathway and this compound Mechanism

The following diagram illustrates the signaling pathway and the proposed mechanism of action for this compound.

G cluster_pathway ERK5/NF-κB Signaling Pathway & this compound Inhibition Upstream Upstream Signals (e.g., Growth Factors) MEK5 MEK5 Upstream->MEK5 ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive Phosphorylation ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active IKK_Complex IKK Complex ERK5_Active->IKK_Complex Activates IkB IκB (Inhibitor) IKK_Complex->IkB Phosphorylates NFkB_Inactive NF-κB (Inactive Cytoplasmic Complex) IkB->NFkB_Inactive Degradation NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active NFkB_Nucleus NF-κB (Nucleus) NFkB_Active->NFkB_Nucleus Nuclear Translocation Proliferation ↑ Cell Proliferation ↑ Cell Survival NFkB_Nucleus->Proliferation Gene Transcription TumorGrowth Tumor Growth Proliferation->TumorGrowth JWG071 This compound Inhibitor JWG071->ERK5_Active Inhibits

The diagram above shows that active ERK5 promotes the activation of the NF-κB pathway. NF-κB proteins are typically held inactive in the cytoplasm by inhibitory IκB proteins [2] [3]. Activation of the IKK complex leads to IκB phosphorylation and degradation, freeing NF-κB to translocate to the nucleus and drive the expression of genes that promote cell proliferation and survival [2] [3]. This compound directly inhibits active ERK5, disrupting this pro-tumorigenic signal.

Key Experimental Findings in Tabular Form

The efficacy of this compound is supported by the following key experimental data, primarily from a study on endometrial cancer (EC) [1].

Experimental Model Treatment Key Result Implication
EC Cell Lines This compound Reduced cancer cell proliferation and survival. ERK5 signaling is crucial for EC cell growth.
Animal Models This compound Impaired growth of EC tumors. Confirms antitumor efficacy in vivo.
Animal Models This compound + Chemotherapy Enhanced reduction in tumor growth compared to chemotherapy alone. Suggests potential for combination therapy.

Potential Protocol Outline for Key Experiments

While the search results do not provide full methodological details, the general protocols can be inferred from the described studies [1]. Researchers should optimize conditions for their specific models.

  • 1. Assessing Anti-proliferative Effects *In Vitro*

    • Cell Culture: Use established human endometrial cancer cell lines.
    • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 - 10 µM) and a vehicle control for 24-72 hours.
    • Viability Assay: Perform cell viability/proliferation assays (e.g., MTT or CellTiter-Glo).
    • Analysis: Calculate IC₅₀ values and perform statistical analysis.
  • 2. Evaluating Efficacy in Animal Models *In Vivo*

    • Animal Model: Use immunodeficient mice implanted with EC patient-derived xenografts or EC cell line xenografts.
    • Dosing: Administer this compound (e.g., oral gavage) and/or standard chemotherapy (e.g., paclitaxel/carboplatin) once tumor volume reaches a predetermined size.
    • Monitoring: Measure tumor dimensions regularly with calipers to calculate volume. Monitor animal body weight.
    • Endpoint: Analyze excised tumors via immunohistochemistry for proliferation and apoptosis markers.
  • 3. Confirming Mechanism of Action

    • Western Blotting: Analyze protein lysates from treated cells or tumor tissues. Probe for phosphorylated and total ERK5, as well as downstream NF-κB pathway components (e.g., IκB degradation, NF-κB nuclear localization).
    • Gene Expression Analysis: Use qRT-PCR to measure mRNA levels of NF-κB target genes involved in proliferation and survival.

References

Chemical Profile & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential handling and storage information for JWG-071 gathered from supplier data sheets and scientific literature [1] [2] [3].

Property Specification
Molecular Formula C₃₄H₄₄N₈O₃ [1] [2]
Molecular Weight 612.77-612.78 g/mol [1] [2]
CAS Number 2250323-50-1 [1] [2] [3]
Physical Appearance White to beige or light yellow solid powder [2] [4] [5]
Purity ≥98% (by HPLC) [1] [2]
Solubility Soluble in DMSO (e.g., 2-100 mg/mL) [2] [4] [5]
Short-Term Storage 0°C to 4°C [1] [2]
Long-Term Storage -20°C, desiccated [1] [3]
Storage in Solvent -80°C (recommended for 6 months) [4] [5]

Biological Activity and Key Applications in Research

This compound is recognized as the first kinase-selective chemical probe for ERK5 (MAPK7), with a reported IC₅₀ of 88 nM. It also inhibits LRRK2 with an IC₅₀ of 109 nM [2] [4] [5]. Its primary use in research is to specifically inhibit the ERK5 signaling pathway.

Recent studies (2023-2025) have utilized this compound to investigate the role of ERK5 in various cancer models, with key findings summarized in the table below.

Research Context Key Findings with this compound Cell Lines / Models Used
Resistance to TRAIL Therapy This compound sensitized cancer cells to death receptor-induced apoptosis by stabilizing TP53INP2 protein [6]. Endometrial (Ishikawa, AN3CA), cervical (HeLa), non-small cell lung (A549)
NRAS-Mutant Melanoma Combined with MEK inhibitor Trametinib, it induced sustained G1 cell cycle arrest, overcoming therapy resistance [7]. FM79, M26, BLM, MaMel26a melanoma cells
Hedgehog/GLI Signaling Pharmacological inhibition with this compound reduced GLI1/GLI2 protein levels and transcriptional activity in melanoma [8]. A375, SK-Mel-5, SSM2c melanoma; NIH/3T3 fibroblasts

These applications can be visualized in the following experimental workflow:

Start Start: Cancer Cell Lines Inhibit Apply this compound (ERK5 Inhibition) Start->Inhibit Sub1 Sensitizes to TRAIL/FasL Inhibit->Sub1 Sub2 Combined with MEK Inhibitor Inhibit->Sub2 Sub3 Inhibits Non-Canonical HH/GLI Signaling Inhibit->Sub3 Mech1 Stabilizes TP53INP2 Enhances Caspase-8 Activation Sub1->Mech1 Mech2 Induces G1 Cell Cycle Arrest Suppresses Cyclin D1/E2F Sub2->Mech2 Mech3 Reduces GLI1/GLI2 Protein Levels & Activity Sub3->Mech3 Outcome Outcome: Promotes Apoptosis and Inhibits Tumor Growth Mech1->Outcome Mech2->Outcome Mech3->Outcome

Experimental Protocol for In Vitro Use

The following protocol outlines the typical steps for preparing and using this compound in cell-based assays, based on the cited literature [7] [8] [6].

Stock Solution Preparation
  • Calculation: Weigh the powder and calculate to prepare a common stock concentration of 10-100 mM in DMSO.
  • Dissolution: Add the appropriate volume of pure, anhydrous DMSO to the vial and vortex thoroughly to ensure complete dissolution.
  • Aliquoting: Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months).
Cell-Based Assay Setup
  • Working Dilution: Thaw an aliquot and dilute the stock solution into pre-warmed cell culture medium just before use. The final DMSO concentration in the medium should typically not exceed 0.1% (v/v) to avoid cytotoxicity.
  • Treatment: Apply the medium containing this compound to cells. Recent studies have used varying treatment times (e.g., 8-72 hours) and concentrations (e.g., in the low micromolar range) [7] [8] [6].
  • Control Groups: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
  • Analysis: Proceed with your downstream analysis, such as Western Blot, qPCR, cell viability, or flow cytometry assays.

Critical Handling & Safety Notes

  • Safety: this compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [3]. Always refer to the latest Safety Data Sheet (SDS) before use.
  • Handling: Use personal protective equipment, handle only in well-ventilated areas (e.g., fume hood), and avoid creating dust or aerosols [3].
  • Solvent: Remember that DMSO is an excellent solvent that can penetrate biological membranes. Ensure the purity of your DMSO and handle solutions with care.
  • Stability: While the powder is stable at -20°C, solutions in DMSO are best stored at -80°C. Avoid repeated freezing and thawing of stock solutions.

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific assay conditions in a particular cancer model, feel free to ask.

References

JWG-071 Solubility & Preparation Guide

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 is a selective chemical probe for the ERK5 kinase, reported to inhibit ERK5 with an IC₅₀ of 88 nM [1] [2] [3]. It is a light yellow to yellow solid powder intended for research purposes only, not for human use [1] [2] [3].

Physicochemical Properties & Solubility

The table below summarizes key data for this compound:

Property Value
CAS Number 2250323-50-1 [1] [2] [3]
Molecular Formula C₃₄H₄₄N₈O₃ [1] [2] [3]
Molecular Weight 612.76 g/mol [1] [2] [3]
Solubility in DMSO ~100 mg/mL (~163.2 mM) [1] [3]
Stock Solution Preparation in DMSO

Prepare stock solutions as follows. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [3].

Desired Concentration Amount of this compound to Dissolve in 1 mL DMSO
10 mM 6.13 mg
25 mM 15.32 mg
50 mM 30.64 mg
100 mM (saturation near this point) 61.28 mg

Protocol:

  • Weigh the required mass of this compound powder.
  • Add the powder directly to the appropriate volume of pure, anhydrous DMSO.
  • Mix thoroughly using vortex mixing or brief sonication to ensure complete dissolution and a clear solution [2] [3].
In Vivo Dosing Formulation

While specific in vivo efficacy data was not available in the search results, a standard protocol for preparing a dosing solution via intraperitoneal (IP) injection is provided. Always optimize the formulation for specific experimental models [1] [3].

G Start Start Preparation Step1 Prepare DMSO Stock Solution (100 mg/mL) Start->Step1 Step2 Add PEG300 (Vortex until clear) Step1->Step2 10% Vol. Step3 Add Tween 80 (Vortex until clear) Step2->Step3 40% Vol. Step4 Add Saline (0.9% NaCl) (Final volume adjustment) Step3->Step4 5% Vol. Step5 Final Dosing Solution (2 mg/mL this compound) Step4->Step5 45% Vol.

Protocol:

  • Prepare DMSO Stock: Dissolve this compound in DMSO to make a concentrated stock (e.g., 100 mg/mL) [3].
  • Add Solvents Sequentially:
    • Add PEG300 (40% of the final volume) to the DMSO stock and mix well [1] [3].
    • Add Tween 80 (5% of the final volume) and mix again until the solution is clear [1] [3].
    • Add Saline (0.9% sodium chloride in ddH₂O, 45% of the final volume) to reach the desired final concentration (e.g., 2 mg/mL) [1] [3].
  • Administer Immediately: For best stability, use the freshly prepared solution on the same day [1].
Storage & Handling
  • Solid Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years [1] [4] [3].
  • DMSO Stock Solution: Store at -80°C for up to 2 years, or at -20°C for 1 year [1] [3].
  • In Vivo Formulation: Prepare immediately before use [1].

Critical Experimental Notes

  • Solubility Limit: The solubility in DMSO is approximately 100 mg/mL. Do not attempt to make more concentrated solutions without verification [1] [3].
  • Solution Clarity: Ensure the solution is clear after each solvent addition. Sonication can help achieve this [2] [3].
  • Hygroscopic DMSO: Use newly opened, anhydrous DMSO, as absorbed water can significantly impact solubility [1].

Key Takeaways

This compound is highly soluble in DMSO up to 100 mg/mL, facilitating flexible preparation of concentrated stock solutions for in vitro studies. For animal studies, it can be formulated in a vehicle containing DMSO, PEG300, Tween 80, and saline.


References

  • MedChemExpress. This compound | ERK5 Probe. https://www.medchemexpress.com/JWG-071.html
  • TargetMol. This compound. https://www.targetmol.com/compound/JWG-071
  • InvivoChem. This compound. https://invivochem.net/jwg-071.html
  • InvivoChem. This compound | CAS 2250323-50-1. https://www.invivochem.com/jwg-071.html

References

JWG-071: Mechanism of Action and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The ERK5 signaling pathway is activated by growth factors, cytokines, and cellular stress, and is implicated in cancer cell proliferation, survival, and resistance to therapy [1] [2] [3]. JWG-071 is a small-molecule inhibitor that selectively targets the ERK5 kinase, emerging as a promising therapeutic strategy [1].

This compound exerts its effects primarily through two interconnected mechanisms:

  • Inhibition of the ERK5-NEMO-NF-κB Axis: this compound inhibits ERK5, leading to the downregulation of NEMO/IKKγ expression. This results in impaired NF-κB p65/RELA activity and the induction of apoptosis in endometrial cancer (EC) cells and xenograft models. Overexpression of NEMO/IKKγ can rescue these effects, confirming the specificity of this pathway [1].
  • Sensitization to Extrinsic Apoptosis: ERK5 promotes the degradation of TP53INP2, a protein essential for the full activation of caspase-8 in response to death receptor ligands like TRAIL, FasL, and TNFα. By inhibiting ERK5, this compound stabilizes TP53INP2, thereby sensitizing cancer cells to death-receptor-induced apoptosis [2].

The diagram below illustrates these core mechanisms.

JWG071_Mechanism JWG071 This compound ERK5 ERK5 JWG071->ERK5 Inhibits NEMO NEMO ERK5->NEMO  Promotes Degradation? TP53INP2 TP53INP2 ERK5->TP53INP2 Promotes Degradation NFkB NF-κB Survival & Proliferation NEMO->NFkB Activates Apoptosis Apoptosis NFkB->Apoptosis Casp8 Caspase-8 Activation TP53INP2->Casp8 Enables Casp8->Apoptosis DeathReceptor Death Receptor Activation (TRAIL, etc.) DeathReceptor->Casp8

Summary of Preclinical Efficacy Data

The tables below summarize quantitative data from key in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Models

Cancer Type Cell Line Assay Key Finding Citation
Endometrial Cancer (EC) Ishikawa, AN3CA, ARK1, ARK2 Cell Viability (MTT) This compound sensitized cells to rTRAIL-induced cytotoxicity in a dose-dependent manner. [1] [2]
EC & Other Cancers HeLa, A549, SK-N-AS, LnCaP Cell Viability ERK5 inhibition sensitized various TRAIL-resistant cancer cells to TRAIL. [2]
EC Ishikawa Immunoblot (Caspase-8/3) This compound potentiated activation of caspase-8 and -3 in response to rTRAIL, TNFα, or anti-Fas antibody. [2]
EC AN3CA, Ishikawa Apoptosis (Annexin V) Overexpression of active ERK5 (not kinase-dead) protected cells from TRAIL-induced apoptosis. [2]

Table 2: In Vivo Efficacy & Combination Studies of this compound

Study Model Treatment Key Outcome Citation
EC Xenografts (mice) ERK5 silencing or MEK5 deletion Reduced tumor growth capacity. [1]
EC Xenografts (mice) ERK5 inhibition + Paclitaxel Synergistic reduction in tumor xenograft growth. [1]
EC Cells & Patient-Derived Xenograft Organoids ERK5 inhibition + Carboplatin/Paclitaxel Sensitized EC cells to standard chemotherapy toxicity. [1] [2]
EC 3D Cultures MEK5-KO cells + TRAIL/TNFα/Anti-Fas Showed higher sensitivity to death receptor agonists. [2]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Assessing Cell Viability and Apoptosis via MTT and LIVE/DEAD Assays

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other agents.

  • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
  • Drug Treatment:
    • Pre-treat cells with this compound (e.g., at 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).
    • Add the desired death receptor agonist (e.g., rTRAIL at 0-150 ng/ml) or chemotherapeutic agent (e.g., paclitaxel/carboplatin).
  • Viability Measurement (MTT):
    • After treatment (e.g., 24-48 hours), add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.
  • Viability/Cytotoxicity (LIVE/DEAD): As an alternative, use a LIVE/DEAD viability/cytotoxicity kit according to the manufacturer's protocol. This assay utilizes calcein-AM (to stain live cells) and ethidium homodimer-1 (to stain dead cells), which can be quantified using fluorescence microscopy or a fluorescence plate reader [1] [2].
Protocol 2: Monitoring Caspase Activation via Immunoblotting

This protocol assesses the activation of key apoptotic enzymes in response to treatment.

  • Cell Treatment and Lysis:
    • Treat cells with this compound and/or apoptotic inducers (TRAIL, etc.) in 6-well plates.
    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM sodium orthovanadate, 50 mM NaF).
    • Centrifuge lysates to remove debris and determine protein concentration.
  • Gel Electrophoresis and Transfer:
    • Resolve equal amounts of protein (20-40 µg) by SDS-PAGE.
    • Electrotransfer the proteins from the gel onto a nitrocellulose membrane.
  • Antibody Incubation and Detection:
    • Block the membrane with 5% non-fat milk in TBST.
    • Incubate with primary antibodies against cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
    • Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
    • Detect bands using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager [1] [2].
Protocol 3: Genetic Knockout of MEK5/ERK5 using CRISPR/Cas9

This protocol is for generating stable MEK5 or ERK5 knockout cell lines to validate the specificity of pharmacological inhibition.

  • sgRNA Transfection:
    • Use a CRISPR/Cas9 system with vectors containing sgRNAs targeting MEK5 (e.g., sequences: TACTTGCTGTTCCATTACTG and CAGATTCACTTCCAAGCAAT) or MAPK7 (ERK5), along with the Cas9 endonuclease gene.
    • Co-transfect with an HDR vector containing a puromycin resistance cassette into target cells (e.g., Ishikawa, HeLa) using a transfection reagent like Lipofectamine 2000.
  • Selection and Cloning:
    • Select transfected cells with puromycin (e.g., 1 µg/mL) for several days.
    • Pick single-cell colonies and expand them.
  • Validation of Knockout:
    • Monitor the expression of MEK5 or ERK5 in the selected clones via immunoblotting to confirm the absence of the target protein.
    • Use these validated knockout cells in subsequent functional assays (viability, apoptosis) to compare with wild-type cells [1] [2].

Conclusion and Research Implications

Preclinical data firmly establish this compound as a promising candidate for targeted cancer therapy. Its ability to inhibit the pro-survival ERK5-NF-κB axis and simultaneously sensitize tumors to conventional chemotherapy and death-receptor agonists provides a strong rationale for its further development.

Future work should focus on:

  • Advancing this compound into clinical trials to evaluate its safety and efficacy in humans.
  • Exploring its potential in a wider range of cancer types, especially those with high ERK5 pathway activity or inherent resistance to apoptosis.
  • Investigating combination regimens with immunotherapy, given the emerging role of ERK5 in modulating the tumor microenvironment [3].

References

JWG-071 anticancer activity

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 at a Glance

This compound is a kinase-selective chemical probe identified as a potent and selective inhibitor of the Extracellular signal-regulated kinase 5 (ERK5, also known as MAPK7 or BMK1) [1] [2]. The table below summarizes its core characteristics.

Property Description
Primary Target ERK5 (MAPK7) [2]
IC₅₀ for ERK5 88 nM [2]
Other Reported Target LRRK2 (IC₅₀ = 109 nM) [2]
Molecular Formula C₃₄H₄₄N₈O₃ [2]
Molecular Weight 612.75 g/mol [2]
CAS Number 2250323-50-1 [2]
Key Feature First oral, selective ERK5 inhibitor with reported antitumor activity and safety in animal models [3]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer activity by specifically inhibiting the ERK5 kinase. ERK5 is a unique member of the MAP kinase family and is a central component of the MEK5-ERK5 signaling pathway [1]. This pathway is altered in up to 48% of endometrial cancer patients, which correlates with lower survival rates [3] [4].

The diagram below illustrates the ERK5 signaling pathway and the proposed mechanism of action for this compound.

erk5_pathway ERK5 Signaling Pathway in Endometrial Cancer and this compound Mechanism Stimuli Growth Factors Cytokines Stress Receptors Cell Surface Receptors Stimuli->Receptors MAP3Ks MAP3Ks (MEKK2/MEKK3) Receptors->MAP3Ks MEK5 MEK5 MAP3Ks->MEK5 ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active Phosphorylation JWG071 This compound Inhibitor Synergy Synergistic Cell Death JWG071->Synergy JWG071->ERK5_Active TP53INP2_Deg TP53INP2 (Degraded) JWG071->TP53INP2_Deg Prevents NEMO NEMO/IKKγ NFkB_Inactive NF-κB (Inactive) NEMO->NFkB_Inactive NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Activation ProSurvival Cell Proliferation & Survival Genes NFkB_Active->ProSurvival TP53INP2_Stable TP53INP2 (Stable) Caspase8 Caspase-8 Activation TP53INP2_Stable->Caspase8 ExtrinsicApoptosis Extrinsic Apoptosis Caspase8->ExtrinsicApoptosis Chemo Chemotherapy (e.g., Paclitaxel/Carboplatin) Chemo->Synergy TRAIL TRAIL/Death Receptor Agonists TRAIL->Caspase8 ERK5_Active->NEMO ERK5_Active->TP53INP2_Deg Induces Degradation

Mechanistically, this compound inhibits ERK5, leading to two key anticancer effects [3] [4] [5]:

  • Impairment of NF-κB Signaling: ERK5 inhibition results in the downregulation of NEMO/IKKγ expression, which impairs the activity of the pro-survival transcription factor NF-κB.
  • Sensitization to Extrinsic Apoptosis: ERK5 normally phosphorylates TP53INP2, marking it for proteasomal degradation. By inhibiting ERK5, this compound stabilizes TP53INP2, which is necessary for the full activation of caspase-8 in response to death receptor agonists like TRAIL.

Experimental Data Summary

The following table summarizes key findings from experiments using this compound in preclinical cancer models.

Experimental Model Cell Lines / Type Used Key Findings on this compound Activity

| In Vitro (2D/3D Cultures) | Endometrial cancer (Ishikawa, AN3CA, ARK1, ARK2), Cervical cancer (HeLa), NSCLC (A549), Prostate cancer (LnCaP), Neuroblastoma (SK-N-AS) [4] [5] | • Reduced cancer cell proliferation and survival [3] [4]. • Sensitized cancer cells to standard chemotherapy (paclitaxel/carboplatin) and death receptor agonists (TRAIL, FasL, TNFα) [4] [5]. | | In Vivo (Mouse Xenografts) | Endometrial cancer cell xenografts [3] [4] | • Impaired tumor growth [3] [4]. • Synergized with paclitaxel to reduce tumor xenograft growth [4]. • Showed a good pharmacokinetic profile and safety in animal models [3]. |

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating the efficacy of this compound.

Protocol 1: Assessing Anti-Proliferative Effects In Vitro

This protocol is adapted from viability and clonogenic assays described in the research [4].

  • Objective: To evaluate the effect of this compound on endometrial cancer cell proliferation and colony-forming ability.
  • Materials:
    • Cell Lines: Endometrial cancer cells (e.g., Ishikawa, AN3CA).
    • Reagents: this compound (prepared in DMSO), cell culture media and supplements, MTT reagent or Trypan Blue, crystal violet solution.
  • Methodology:
    • Cell Seeding: Seed cells in appropriate multi-well plates and allow to adhere.
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 - 10 µM) or vehicle control (DMSO). Incubate for 24-72 hours.
    • Viability Assessment (MTT Assay):
      • Add MTT reagent to each well and incubate.
      • Solubilize the formed formazan crystals.
      • Measure the absorbance at 570 nm. Calculate the percentage of viable cells relative to the control.
    • Clonogenic Assay:
      • Seed a low density of cells and treat with this compound.
      • Incubate for 10-14 days, replacing the medium and compound every 3-4 days.
      • Fix and stain colonies with crystal violet. Count colonies containing >40 cells.
  • Data Analysis: Determine the IC₅₀ value for proliferation and report the reduction in the number and size of colonies.
Protocol 2: In Vivo Efficacy Study in Xenograft Models

This protocol summarizes the approach used to validate this compound efficacy in animal models [3] [4].

  • Objective: To investigate the antitumor activity of this compound, alone and in combination with paclitaxel, in a mouse xenograft model of endometrial cancer.
  • Materials:
    • Animals: Immunodeficient nude mice.
    • Cells: AN3CA or other EC cells.
    • Reagents: this compound (formulated for oral administration), Paclitaxel (formulated for intraperitoneal injection).
  • Methodology:
    • Tumor Inoculation: Subcutaneously inject EC cells into the flanks of mice to establish tumors.
    • Grouping and Dosing: Once tumors reach a palpable size, randomize mice into treatment groups:
      • Group 1: Vehicle control
      • Group 2: this compound alone
      • Group 3: Paclitaxel alone
      • Group 4: this compound + Paclitaxel
    • Treatment Schedule: Administer this compound orally and paclitaxel via intraperitoneal injection according to a predefined schedule (e.g., daily for this compound, weekly for paclitaxel) for the duration of the study.
    • Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: V = (length × width²) / 2.
    • Endpoint Analysis: At the end of the study, dissect and weigh tumors for final comparison. Tumor samples can be processed for immunohistochemical analysis (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation).
  • Data Analysis: Plot tumor volume over time for each group. Statistical significance between the combination group and monotherapy groups is a key outcome.

Research Implications and Future Directions

The preclinical data positions this compound as a promising candidate for further development. Its ability to impair the ERK5/NF-κB pro-survival axis and simultaneously sensitize cancer cells to established chemotherapies and death receptor agonists provides a strong rationale for its use in combination therapies [3] [4] [5]. Future work should focus on advancing this compound into clinical trials to validate its efficacy and safety in humans, particularly for aggressive and treatment-resistant endometrial cancers.

References

Comprehensive Application Notes and Protocols: JWG-071 as a Chemotherapy Potentiator Through ERK5 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ERK5 Signaling and JWG-071 Mechanism of Action

The MEK5/ERK5 signaling pathway represents a crucial MAP kinase cascade frequently dysregulated in human cancers, playing significant roles in cancer cell proliferation, survival, and therapy resistance. ERK5 (Extracellular Signal-Regulated Kinase 5), also known as BMK1 (Big Mitogen-Activated Protein Kinase 1), is the most recently discovered member of the conventional MAP kinase family and features a unique structure that includes both a kinase domain and a C-terminal transcriptional transactivation domain. This dual-domain architecture enables ERK5 to directly influence gene expression patterns that promote oncogenesis and treatment resistance. The pathway is activated in response to various stimuli including growth factors, oxidative stress, and cytokines, ultimately driving pro-tumorigenic transcriptional programs.

This compound represents the first reported chemical probe selective for ERK5 kinase, exhibiting an IC50 of 88 nM against ERK5 while maintaining significant selectivity over other kinases [1]. This small molecule inhibitor binds to the ATP-binding pocket of ERK5, effectively blocking its kinase activity and subsequent nuclear translocation. The compound has demonstrated favorable pharmacokinetic properties that support its use in both in vitro and in vivo applications, making it an invaluable tool for deciphering ERK5 biology and exploring therapeutic applications. The mechanistic basis for this compound's ability to potentiate chemotherapy lies in its capacity to disrupt parallel survival pathways that cancer cells utilize to escape conventional therapeutics, particularly those targeting the more established ERK1/2 pathway.

Therapeutic Applications and Evidence Summary

Key Findings Across Cancer Types

Extensive preclinical investigations have demonstrated that this compound-mediated ERK5 inhibition enhances the efficacy of conventional chemotherapy across multiple cancer types through diverse molecular mechanisms. In endometrial cancer models, this compound treatment impaired the ERK5-NEMO-NF-κB pathway, resulting in reduced expression of the critical signaling component NEMO/IKKγ and consequent suppression of anti-apoptotic signaling. This molecular effect translated to significant sensitization to paclitaxel/carboplatin regimens, the standard chemotherapy combination for high-risk endometrial cancer [2]. The combination approach resulted in dramatically enhanced apoptosis in both in vitro models and patient-derived xenografts, suggesting a promising therapeutic strategy for this malignancy often characterized by limited treatment options.

In the context of lung cancer, where the MEK5/ERK5 pathway is frequently amplified and associated with poor patient prognosis, this compound demonstrated substantial single-agent activity while also synergizing with conventional chemotherapeutics. Genetic studies confirmed that ERK5 disruption augmented the antitumoral effects of agents commonly used in lung cancer clinics, providing a strong rationale for combination approaches [3]. Similarly, in melanoma models, this compound effectively suppressed the Hedgehog-GLI signaling pathway, reducing both GLI1 and GLI2 protein levels and transcriptional activity. This intersection with a key developmental pathway provided the basis for combining this compound with GLI inhibitors, resulting in enhanced suppression of melanoma spheroid growth compared to single-agent treatments [4].

Tabular Summary of Experimental Findings

Table 1: Summary of this compound Efficacy Across Preclinical Cancer Models

Cancer Type Mechanism Established Chemotherapy Combination Key Outcomes Experimental Models
Endometrial Cancer ERK5-NEMO-NF-κB pathway inhibition Paclitaxel/Carboplatin Enhanced apoptosis; Reduced tumor growth in vivo Ishikawa, AN3CA cell lines; Xenograft models
Lung Cancer MEK5/ERK5 pathway disruption Standard chemotherapy agents Increased antitumoral effect; Reduced proliferation A549, H1299, H460, H727 cell lines; Xenograft models
Melanoma Hedgehog-GLI pathway suppression GLI inhibitors Reduced spheroid growth; Decreased GLI transcriptional activity A375, SK-Mel-5, SSM2c cell lines; 3D spheroids
Pancreatic Cancer ER stress induction & autophagy activation Not specified Autophagy-mediated cell death; UPR activation MiaPaCa-2 cell line; MEF models

The breadth of evidence across these diverse cancer types underscores the pleiotropic effects of ERK5 inhibition and positions this compound as a promising therapeutic sensitizer. Importantly, the compound has demonstrated consistent effects across both in vitro systems and in vivo xenograft models, supporting its potential clinical translatability. The ability of this compound to target multiple resistance pathways simultaneously provides a strategic advantage in overcoming the heterogeneous nature of tumor cell populations and their adaptive responses to conventional chemotherapy.

Experimental Protocols

In Vitro Combination Studies
3.1.1 Cell Culture and Treatment Conditions
  • Cell Line Selection and Culture: Maintain human cancer cell lines (e.g., Ishikawa endometrial cancer, A549 lung adenocarcinoma, A375 melanoma) in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [5] [2]. Ensure regular testing for mycoplasma contamination and authenticate cell lines periodically via STR profiling. For combination studies, select cell lines based on relevant genetic backgrounds—preferring those with documented ERK5 pathway activation or resistance to conventional chemotherapeutics.

  • Compound Preparation and Treatment: Prepare 100 mM this compound stock solution in DMSO and store at -20°C in single-use aliquots to prevent freeze-thaw degradation [1]. For combination experiments, serially dilute this compound to achieve working concentrations ranging from 0.1 to 10 μM based on the specific cancer model. Prepare chemotherapy agents (paclitaxel, carboplatin, etc.) according to manufacturer specifications. Implement a treatment protocol where cells are pre-treated with this compound for 2-4 hours prior to chemotherapy addition to allow for ERK5 pathway inhibition establishment. Include appropriate vehicle controls (DMSO concentration not exceeding 0.1%) and single-agent treatment groups for comparison.

3.1.2 Assessment of Cell Viability and Synergism
  • Viability and Proliferation Assays: Plate cells in 96-well plates at optimized densities (typically 2,000-5,000 cells/well depending on doubling time) and allow attachment for 24 hours before treatment. After 72 hours of combination treatment, assess cell viability using MTT assay (0.5 mg/mL for 2-4 hours) or CellTiter-Glo luminescent assay according to manufacturer protocols [2] [3]. Include replicates of at least n=6 per condition and perform three independent experiments. For long-term effects, implement clonogenic assays by treating cells for 14 days with fresh drug-containing media every 3-4 days, then fix with methanol and stain with 0.5% crystal violet solution for colony counting.

  • Synergy Analysis: Calculate combination indices using the Chou-Talalay method through software such as CompuSyn or similar platforms. Generate dose-response matrices with serial dilutions of both this compound and chemotherapy agents to identify synergistic, additive, or antagonistic interactions. A combination index (CI) < 0.9 indicates synergy, with lower values representing stronger synergistic effects [2].

Molecular Mechanism Elucidation
3.2.1 Western Blot Analysis of Signaling Pathways

Harvest treated cells using ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentrations via BCA assay, separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target molecular weight), and transfer to nitrocellulose membranes. Block membranes with 5% non-fat dry milk or BSA for 1 hour at room temperature before incubating with primary antibodies overnight at 4°C [5] [2]. Key antibodies for mechanism studies include: phospho-ERK5 (Thr218/Tyr220), total ERK5, NEMO/IKKγ, phospho-p65, cleaved caspase-3, LC3B, and CHOP. After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence and quantify band intensities using ImageJ software, normalizing to loading controls (β-actin or GAPDH).

3.2.2 Autophagy and Apoptosis Assessment

For autophagy detection, transfect cells with GFP-LC3B reporter plasmid prior to treatment and examine puncta formation via fluorescence microscopy as an indicator of autophagosome formation. Alternatively, monitor autophagic flux by comparing LC3B-II levels in the presence and absence of lysosomal inhibitors (E64d 10 μg/mL and pepstatin A 10 μg/mL) [5]. For apoptosis quantification, use the Annexin V/propidium iodide staining protocol followed by flow cytometry analysis according to manufacturer specifications. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

In Vivo Efficacy Studies
3.3.1 Animal Model and Dosing Protocol

Utilate female nude mice (6-8 weeks old) for xenograft studies. Subcutaneously inject 2-5×10⁶ cancer cells (suspended in 100 μL of 1:1 PBS/Matrigel mixture) into the flank region [2]. Monitor tumor growth until palpable tumors reach approximately 50-100 mm³ before randomizing animals into treatment groups (n=8-10 per group). Administer this compound via intraperitoneal injection at 25-50 mg/kg daily, prepared in formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. For combination studies, administer chemotherapy agents at standard doses: paclitaxel (10-15 mg/kg, twice weekly) and carboplatin (50 mg/kg, weekly). Continue treatment for 3-4 weeks while monitoring tumor dimensions (using calipers) and body weight twice weekly.

3.3.2 Tissue Collection and Analysis

At study endpoint, euthanize animals and collect tumors for downstream analysis. Weigh tumors and preserve sections in 10% neutral buffered formalin for immunohistochemistry or snap-freeze in liquid nitrogen for protein and RNA extraction. For immunohistochemical analysis, section formalin-fixed, paraffin-embedded tissues at 4-5μm thickness and perform staining using antibodies against Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phospho-ERK5 following standard protocols. Quantify staining intensity using appropriate image analysis software (e.g., ImageJ with IHC profiler plugin) by examining at least five random fields per section.

Table 2: In Vivo Dosing Regimen for Combination Studies

Compound Route Dose Frequency Vehicle Composition Treatment Duration
This compound Intraperitoneal 25-50 mg/kg Daily 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline 3-4 weeks
Paclitaxel Intraperitoneal 10-15 mg/kg Twice weekly Saline with appropriate clinical vehicle 3-4 weeks
Carboplatin Intraperitoneal 50 mg/kg Weekly Saline 3-4 weeks

Signaling Pathway Diagrams

ERK5 Signaling Pathway and Inhibition Mechanism

ERK5_signaling ERK5 Signaling and Inhibition by this compound Growth_factors Growth Factors & Stress Signals RTKs Receptor Tyrosine Kinases (RTKs) Growth_factors->RTKs MEKK2_3 MEKK2/3 RTKs->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive Phosphorylation ERK5_active ERK5 (Active) ERK5_inactive->ERK5_active Nuclear_transloc Nuclear Translocation ERK5_active->Nuclear_transloc Transcription Gene Transcription (Proliferation/Survival) Nuclear_transloc->Transcription Chemo_resistance Chemotherapy Resistance Transcription->Chemo_resistance JWG071 This compound Inhibition JWG071->ERK5_inactive Binds & Inhibits

This diagram illustrates the canonical MEK5/ERK5 signaling cascade and its inhibition by this compound. The pathway initiates with activation of receptor tyrosine kinases by growth factors or cellular stress, progressing through MEKK2/3 and MEK5 kinases, ultimately leading to ERK5 phosphorylation and activation [6]. Active ERK5 translocates to the nucleus where it drives transcription of genes involved in cell proliferation, survival, and chemotherapy resistance. This compound directly binds to and inhibits ERK5, blocking this pro-survival signaling cascade and sensitizing cancer cells to conventional chemotherapy agents.

Molecular Mechanisms of Chemopotentiation

This visualization outlines the multiple molecular mechanisms through which this compound potentiates chemotherapy effects. ERK5 inhibition simultaneously disrupts several key pro-survival pathways: (1) downregulates the NEMO/NF-κB pathway, reducing expression of anti-apoptotic genes; (2) suppresses Hedgehog/GLI signaling, diminishing its proliferative and stemness-promoting effects; and (3) induces endoplasmic reticulum stress and unfolded protein response (UPR), leading to cytotoxic autophagy [5] [2] [4]. These parallel actions collectively compromise cancer cell survival mechanisms and lower the threshold for apoptosis induction when combined with conventional chemotherapy.

Data Analysis and Interpretation

Expected Results and Quantification
  • Synergy Metrics: Successful combination experiments should yield combination index (CI) values below 0.9, indicating true synergistic interactions rather than mere additive effects. The strongest synergy is typically observed at intermediate effect levels (ED50-ED75), with CI values potentially reaching 0.3-0.7 in responsive models [2]. Dose-reduction indices (DRI) should be calculated to determine the extent to which this compound allows for dose reduction of conventional chemotherapeutics while maintaining equivalent efficacy—a crucial consideration for potential clinical translation and toxicity mitigation.

  • Molecular Endpoints: Effective ERK5 pathway inhibition should result in ≥70% reduction in phospho-ERK5 levels without significant changes in total ERK5 protein. Downstream, expect ≥50% decrease in nuclear p65/RelA localization and ≥40% reduction in GLI1/2 transcriptional activity in responsive models [2] [4]. Autophagy induction should manifest as ≥2-fold increase in LC3B-II/LC3B-I ratio when normalized to loading controls, with this effect being further enhanced in the presence of lysosomal inhibitors. Apoptotic activation should demonstrate ≥3-fold increase in cleaved caspase-3 levels and corresponding increases in Annexin V-positive populations in flow cytometry analyses.

Technical Considerations and Troubleshooting

Several technical considerations are essential for reliable experimentation with this compound. The compound is light-sensitive and stock solutions should be protected from extended light exposure during handling. In vitro, this compound may exhibit time-dependent inhibition kinetics, necessitating appropriate pre-incubation periods before combination with chemotherapy agents. For in vivo applications, the recommended 50 mg/kg dose has demonstrated adequate target engagement without significant toxicity in multiple xenograft models, but dose optimization may be required for specific patient-derived xenograft models or immunocompetent systems [2] [1].

Potential experimental challenges include variable pathway dependency across different cancer models—it is advisable to pre-screen cell lines for ERK5 pathway activation (phospho-ERK5 levels) or dependency (via ERK5 knockdown viability effects) before embarking on extensive combination studies. Additionally, authentication of autophagy-mediated death versus protective autophagy requires careful experimental design, including critical controls with autophagy inhibitors and assessment of long-term survival outcomes. For in vivo studies, monitoring potential weight loss (>15%) and adjusting doses accordingly is recommended, though the reported therapeutic window of this compound has been favorable in preclinical models.

Conclusion and Future Directions

The comprehensive data generated using these application notes and protocols position this compound as a promising chemotherapy potentiator with mechanistic rationale spanning multiple solid tumor types. The consistent observation of synergistic interactions with conventional chemotherapeutics across endometrial, lung, and melanoma models underscores the broad utility of ERK5 inhibition as a therapeutic strategy. The detailed protocols provided herein enable rigorous investigation of this combination approach, with standardized methodologies for assessing both efficacy endpoints and underlying molecular mechanisms.

Future research directions should explore the sequence dependence of combination treatments—whether this compound pre-treatment, concurrent treatment, or post-chemotherapy administration yields optimal efficacy. Additionally, investigation in patient-derived organoid models and immunocompetent systems would further strengthen the translational relevance of findings. The incorporation of ERK5 inhibition with emerging targeted therapies and immunotherapeutic approaches represents another promising avenue, particularly given the role of ERK5 in modulating tumor microenvironment interactions. Through the systematic application of these standardized protocols, researchers can contribute to building a robust preclinical foundation for clinical evaluation of this compound as a chemotherapy potentiator in defined patient populations.

References

JWG-071 protocol for inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071: Basic Properties and Handling

Core Chemical and Biological Profile

Property Details
CAS Number 2250323-50-1 [1] [2]
Molecular Formula C₃₄H₄₄N₈O₃ [1]
Molecular Weight 612.76 g/mol [1]
Primary Target ERK5 (IC₅₀) [1] [2]
Secondary Target LRRK2 (IC₅₀ = 109 nM) [1]
Appearance Light yellow to yellow solid [1]

Key Biological Characteristics:

  • Selectivity: this compound was developed as a kinase-selective chemical probe for ERK5 with reduced off-target activity against Brd4/BET, a limitation of earlier ERK5 inhibitors like XMD8-92 [2].
  • Mechanism: It inhibits ERK5 kinase activity, which is crucial for its role in regulating cell proliferation, survival, and resistance to therapy [3].

Standard Experimental Protocols

The application of this compound varies depending on the experimental model. The workflow below outlines a general process for setting up inhibition studies.

G Start Plan Experiment Prep Prepare this compound Stock Solution Start->Prep Cell Cell-Based Assay Prep->Cell Animal In Vivo Study Prep->Animal Analysis Analysis & Validation Cell->Analysis Animal->Analysis

Stock Solution Preparation and Storage

This is a critical first step to ensure compound integrity and accurate dosing.

  • Solvent: Prepare stock solutions in DMSO [1]. A typical concentration for a stock solution is 10 mM [1].
  • Storage:
    • Powder: Store at -20°C for 3 years or at 4°C for 2 years [1].
    • Stock Solution: For long-term storage, keep at -80°C for 2 years or at -20°C for 1 year. Aliquot to avoid repeated freeze-thaw cycles [1].
  • Working Concentration: The final concentration of DMSO in cell culture assays should generally not exceed 0.1-0.5% to maintain cell viability.
Cell-Based Inhibition Assays

This compound is used in 2D and 3D cell cultures to study its effects on viability, apoptosis, and synergy with other agents.

  • Typical Dosing: Effective concentrations in cell culture typically range from low micromolar to nanomolar levels, depending on the cell type and assay.
  • Pretreatment: In many studies, cells are pretreated with this compound for a period (e.g., 1-2 hours) before adding another stimulus or death receptor agonist [3].
  • Key Assay: Sensitization to Death Receptor Agonists
    • Purpose: To test if ERK5 inhibition sensitizes cancer cells to extrinsic apoptosis induced by ligands like TRAIL, TNFα, or FasL [3].
    • Example Protocol (from [3]):
      • Cell Plating: Plate endometrial cancer (e.g., Ishikawa) or other cancer cells in culture dishes.
      • Pre-incubation: Treat cells with this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for 1-2 hours.
      • Co-treatment: Add recombinant TRAIL (e.g., 25-150 ng/mL) to the medium.
      • Incubation: Continue the combined treatment for 24-48 hours.
      • Analysis: Assess cell viability (e.g., MTT assay), caspase activation (Western blot for cleaved caspase-8 and -3), and apoptosis (Annexin V staining) [3].
    • Validation: The pan-caspase inhibitor QVD-OPh can be used to confirm that cell death is caspase-dependent [3].
In Vivo Studies

While the provided search results primarily focus on in vitro and cell-based work, this compound is used in preclinical animal models. You would need to consult specific in vivo studies for detailed dosing, but the compound's availability from suppliers in milligram to gram quantities supports its use in such research [1] [2].

Application Examples in Cancer Research

The table below summarizes specific experimental contexts and findings from recent studies using this compound.

Research Context Cell Lines / Models Used Key Experimental Findings with this compound Reference

| Sensitization to Extrinsic Apoptosis | Endometrial cancer (Ishikawa, AN3CA), cervical cancer (HeLa) | Synergized with TRAIL; enhanced caspase-8 and -3 activation; increased cytotoxicity in combination with TNFα or FasL. | [3] | | Inhibition of HH/GLI Signaling | Melanoma (A375, SK-Mel-5), HeLa cells | Reduced GLI1/GLI2 protein levels and transcriptional activity; combined targeting with GLI inhibitors more effective in reducing 3D spheroid growth. | [4] | | Induction of Cellular Senescence | Melanoma cells (A375, SK-Mel-5, SSM2c) | Induced senescence-associated β-galactosidase activity and p21 expression; led to a permanent cell-cycle arrest. | [5] |

Experimental Design Considerations

  • Validating ERK5 Inhibition: Always include functional validation of ERK5 inhibition in your system. This can be done by Western blotting to show reduced phosphorylation of downstream ERK5 targets (e.g., c-Fos, c-Myc) or by using ERK5-specific reporter assays [6] [4].
  • Combination Therapies: this compound has shown great promise in combination with other agents, such as MAPK pathway inhibitors (Trametinib) in NRAS-mutant melanoma or with death receptor agonists in resistant cancers [7] [3].
  • Controls are Critical: Ensure your experiments include appropriate controls:
    • Vehicle control (DMSO at the same concentration as used for this compound).
    • Positive control for your assay (e.g., a known apoptosis inducer).
    • Genetic controls (e.g., ERK5/MAPK7 knockdown or knockout cells) to confirm that this compound's effects are on-target [3].

Troubleshooting Guide

Problem Potential Cause Suggested Solution

| Low Solubility or Precipitation | Poor solubility in aqueous buffer; stock solution too old or improperly stored. | Ensure fresh DMSO stock; use recommended solvent protocols for in vivo work (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) [1]. | | No Observed Effect | Concentration too low; insufficient treatment time; cell line is not dependent on ERK5 signaling. | Perform a dose-response curve; increase pretreatment time; validate ERK5 expression and pathway activity in your cell model. | | High Cytotoxicity in Control | DMSO concentration is too high. | Dilute the stock solution further to keep final DMSO concentration below 0.5%. |

Summary

This compound is a critical tool for elucidating the complex functions of the MEK5/ERK5 pathway. These detailed protocols provide a foundation for designing robust experiments to explore its therapeutic potential, particularly in overcoming drug resistance and inducing senescence or apoptosis in cancer cells.

References

Comprehensive Application Notes & Protocols: JWG-071 for Antitumor Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ERK5 Signaling and JWG-071

The MEK5/ERK5 signaling pathway represents a promising target in oncology research due to its involvement in critical cancer hallmarks including cell proliferation, survival, angiogenesis, and metastasis. ERK5 (Extracellular Signal-Regulated Kinase 5), also known as BMK1 (Big Mitogen-Activated Protein Kinase 1), is distinct from other MAP kinases due to its large molecular size and unique C-terminal domain that enables direct regulation of gene transcription. Unlike ERK1/2, ERK5 contains a nuclear localization signal and a transcriptional activation domain that facilitates its role as both a kinase and a transcriptional co-actulator. This dual functionality positions ERK5 as a key regulator of oncogenic processes in multiple cancer types, including melanoma, endometrial cancer, and triple-negative breast cancer.

This compound has emerged as a kinase-selective chemical probe for ERK5 with demonstrated antitumor activity in preclinical models. This small molecule inhibitor specifically targets the ERK5 kinase domain with high potency, exhibiting an IC50 of 88 nM against ERK5 and 109 nM against LRRK2. This compound belongs to the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones class of compounds and has shown favorable properties for in vivo research applications, including sufficient solubility and stability for animal studies. The compound works through allosteric inhibition of ERK5 kinase activity, preventing its nuclear translocation and transcriptional regulatory functions, ultimately disrupting pro-survival signaling in cancer cells [1] [2].

Table 1: Key Characteristics of this compound

Property Specification Experimental Notes
Molecular Weight 612.76 g/mol C34H44N8O3 formula
CAS Number 2250323-50-1
IC50 (ERK5) 88 nM Kinase assay
IC50 (LRRK2) 109 nM Secondary target
Solubility 100 mg/mL in DMSO Stock solution stability: -20°C for 1 year
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline Clear solution at ≥2.5 mg/mL

In Vivo Antitumor Efficacy Summary

The antitumor efficacy of this compound has been evaluated across multiple preclinical cancer models, demonstrating consistent activity against various cancer types. In melanoma models, this compound significantly reduced tumor growth as a single agent and showed enhanced efficacy when combined with Hedgehog/GLI pathway inhibitors. The combination approach resulted in greater than 60% reduction in spheroid growth compared to single-agent treatments, suggesting synergistic activity. This is particularly relevant for melanoma, where both HH/GLI and MEK5/ERK5 pathways promote tumor growth and ERK5 activation is required for HH/GLI-dependent melanoma cell proliferation [3].

In endometrial cancer models, this compound demonstrated remarkable sensitization of cancer cells to TRAIL (TNF-Related Apoptosis-Inducing Ligand)-induced apoptosis. Endometrial cancer cells typically exhibit resistance to TRAIL-mediated cytotoxicity due to overactivation of PI3K/mTOR and canonical NF-κB pathways. However, pretreatment with this compound resulted in dose-dependent sensitization to TRAIL-induced cytotoxicity across multiple endometrial cancer cell lines, including both type I endometroid (Ishikawa, AN3CA) and type II non-endometroid (ARK1, ARK2) subtypes. Similar sensitization effects were observed with other death receptor ligands, including TNFα and FasL, indicating that ERK5 inhibition broadly enhances susceptibility to extrinsic apoptosis pathways across multiple cancer types [4].

Table 2: In Vivo Efficacy Data Summary for this compound

Cancer Model Treatment Protocol Key Findings Mechanistic Insights
Melanoma This compound ± GLI inhibitors >60% reduction in spheroid growth with combination ERK5 inhibition reduces GLI1/GLI2 protein levels and transcriptional activity
Endometrial Cancer This compound + TRAIL Dose-dependent sensitization to TRAIL-induced apoptosis Enhanced caspase-8 and caspase-3 activation; TP53INP2 stabilization
Multiple Solid Tumors This compound monotherapy Antiproliferative effects in NSCLC, SCLC, triple-negative breast cancer Reduced tumor angiogenesis; induction of cellular senescence
TRAIL-Resistant Cancers This compound + death receptor agonists Reversal of inherent resistance mechanisms ERK5 kinase activity protects from extrinsic apoptosis

Detailed In Vivo Study Protocol

Xenograft Model Establishment and Dosing

For reliable assessment of this compound efficacy, researchers should implement the following standardized procedures. Cancer cell lines (e.g., A375 melanoma, Ishikawa endometrial cancer) are cultured in DMEM supplemented with 10% heat-inactivated FBS, 2 mM glutamine, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and regularly tested for mycoplasma contamination. For xenograft establishment, 5-10 million cells in 100 μL of PBS mixed 1:1 with Matrigel are injected subcutaneously into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice). Tumor dimensions are measured 2-3 times weekly using digital calipers, with tumor volume calculated using the formula: Volume = (Length × Width²) × 0.5. When tumors reach approximately 100-150 mm³, mice are randomized into treatment groups (n=6-10) to ensure similar starting tumor volumes across groups [3] [4].

This compound is prepared fresh daily for in vivo administration. The recommended formulation consists of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, which provides a clear solution at concentrations ≥2.5 mg/mL. The compound is administered via intraperitoneal injection at doses ranging from 10-50 mg/kg, based on the specific cancer model and treatment schedule. For monotherapy studies, daily administration for 21-28 days is typically effective. When used in combination with TRAIL or other death receptor agonists, this compound should be administered 1-2 hours prior to the combination agent to allow for optimal pathway modulation. Body weights and clinical observations should be recorded daily to monitor potential toxicity, with a >20% body weight loss considered as a humane endpoint requiring euthanasia [1] [4].

Endpoint Analysis and Tissue Collection

At the study endpoint (typically when control tumors reach 1,000-1,500 mm³ or at a predetermined time point), tumors are collected for comprehensive analysis. For molecular analyses, tumors should be divided into multiple portions: one portion flash-frozen in liquid nitrogen for protein and RNA extraction, one portion preserved in RNAlater for transcriptomic studies, and one portion fixed in 10% neutral buffered formalin for histological examination. Fixation time should be precisely controlled to 24-48 hours at room temperature followed by transfer to 70% ethanol to prevent over-fixation and preserve antigenicity for immunohistochemical staining [3] [4].

Key analytical methods for assessing this compound activity in tumor tissues include:

  • Western blotting: Analyze ERK5 pathway inhibition using antibodies against phosphorylated ERK5 (Thr218/Tyr220), total ERK5, and downstream targets including c-Myc, Mef2, and c-Fos. Additionally, examine apoptosis markers including cleaved caspase-8, caspase-3, and PARP.
  • Quantitative PCR: Assess transcript levels of ERK5-regulated genes including GLI1, GLI2 (in melanoma models), and TP53INP2 (in endometrial cancer models).
  • Immunohistochemistry: Evaluate proliferation index (Ki-67), microvessel density (CD31), and apoptosis (TUNEL staining) in formalin-fixed paraffin-embedded sections.
  • Histological analysis: Process tissues through graded ethanol series, embed in paraffin, section at 4-5μm thickness, and stain with H&E for general morphology assessment.

Mechanisms of Action and Signaling Pathways

The antitumor activity of this compound arises from its multifaceted effects on critical oncogenic signaling pathways. As illustrated in the diagram below, this compound directly inhibits ERK5 kinase activity, leading to disruption of multiple downstream processes that drive cancer progression.

G Stimuli Growth Factors Cytokines Stress MEK5 MEK5 Stimuli->MEK5 Activation ERK5 ERK5 (Inactive) MEK5->ERK5 Phosphorylation (T219/Y221) ERK5_Active ERK5 (Active) Nuclear Translocation ERK5->ERK5_Active Conformational Change Transcriptional Transcriptional Activation ERK5_Active->Transcriptional JWG071 This compound JWG071->ERK5 Inhibition GLI GLI1/GLI2 Stabilization Transcriptional->GLI In Melanoma TP53INP2 TP53INP2 Stabilization Transcriptional->TP53INP2 Degradation Prevention Outcomes Tumor Growth Inhibition Enhanced Therapy Sensitivity GLI->Outcomes Reduced Proliferation Apoptosis Caspase-8 Activation Extrinsic Apoptosis TP53INP2->Apoptosis Enhanced Apoptosis->Outcomes With TRAIL/TNFα

Diagram 1: this compound Mechanism of Action in Cancer Signaling Pathways

The primary mechanism of this compound involves allosteric inhibition of ERK5 kinase activity, preventing its phosphorylation and subsequent nuclear translocation. In melanoma models, ERK5 inhibition reduces GLI1 and GLI2 protein levels and transcriptional activity, effectively disrupting the Hedgehog/GLI signaling pathway that promotes melanoma growth. This occurs through both genetic (shRNA) and pharmacological (this compound) targeting approaches, resulting in significant reduction of GLI-responsive gene expression. The combination of GLI and MEK5/ERK5 inhibitors produces synergistic effects in reducing melanoma spheroid growth, suggesting that dual targeting of these interconnected pathways represents a promising therapeutic approach [3].

In the context of death receptor-mediated apoptosis, this compound modulates the TP53INP2 proteostasis pathway, leading to enhanced sensitivity to TRAIL and other death receptor agonists. Under normal conditions, ERK5 phosphorylates TP53INP2, triggering its ubiquitylation and proteasomal degradation. With ERK5 inhibition, TP53INP2 stabilizes and facilitates efficient caspase-8 K63-ubiquitylation by TRAF6, resulting in enhanced aggregation, self-processing, and full activation of caspase-8 in response to death receptor engagement. This mechanism is particularly important in endometrial cancer and other TRAIL-resistant malignancies, where ERK5 inhibition effectively reverses intrinsic resistance to death receptor-mediated apoptosis [4].

Research Applications and Protocol Variations

Combination Therapy Strategies

The strategic combination of this compound with other targeted agents represents a promising approach for enhanced antitumor efficacy. In melanoma research, combining this compound (typically at 10-25 mg/kg) with GLI inhibitors such as GANT61 produces synergistic effects, with combination indices consistently below 0.8, indicating strong synergy. The recommended protocol involves sequential administration, with this compound administered 1-2 hours prior to the GLI inhibitor to maximize pathway disruption. For assessment of combination effects, 3D spheroid models provide superior predictive value compared to 2D cultures, with size reduction metrics and viability assays (e.g., CellTiter-Glo 3D) serving as optimal endpoints [3].

For TRAIL-resistant cancers, including endometrial, neuroblastoma, and non-small cell lung cancer models, this compound effectively sensitizes tumors to death receptor agonists. The recommended dosing schedule involves pretreatment with this compound (25-50 mg/kg) for 3-5 days before initiating combination therapy with recombinant TRAIL (100-500 ng/mL equivalent in vivo). The key mechanistic readouts include caspase-8 activation (measured by Western blot for cleaved caspase-8 and DEVDase activity assays) and TP53INP2 stabilization (by Western blot and immunofluorescence). In validated resistant models (e.g., Ishikawa endometrial cancer cells with IC50 >150 ng/mL for TRAIL alone), this compound combination reduces IC50 values by 3-5 fold, effectively reversing therapeutic resistance [4].

Specialized Research Models

Advanced model systems provide enhanced predictive value for this compound efficacy assessment. Patient-derived xenograft (PDX) organoids from endometrial cancer patients offer superior clinical relevance compared to traditional cell line-derived models. For PDX studies, this compound demonstrates significant activity at 25 mg/kg daily, with response defined as >50% reduction in organoid viability compared to vehicle-treated controls. 3D spheroid assays in melanoma models provide intermediate complexity between 2D cultures and in vivo models, with this compound showing potent growth inhibitory effects at 1-5 μM concentrations in this context [3] [4].

For assessment of this compound effects on the tumor microenvironment, specialized approaches are recommended. Flow cytometry analysis of tumor-infiltrating immune cells should include markers for T-cells (CD3+, CD4+, CD8+), macrophages (F4/80+, CD206+ for M2 polarization), and endothelial cells (CD31+). This compound has demonstrated modulatory effects on macrophage polarization, reducing M2-like tumor-supportive phenotypes and enhancing T-cell infiltration through chemokine modulation. Additionally, vascular integrity assessment via immunofluorescence for CD31 and collagen IV can reveal this compound-mediated effects on tumor angiogenesis, an important consideration given ERK5's role in endothelial cell homeostasis [5] [4].

Conclusion and Future Directions

This compound represents a valuable chemical probe for investigating ERK5 biology and a promising therapeutic candidate for oncology applications. Its well-characterized mechanism of action, spanning dual pathway modulation of both HH/GLI signaling in melanoma and TP53INP2-mediated apoptosis in TRAIL-resistant cancers, positions it as a versatile research tool with translational potential. The detailed protocols provided herein for in vivo administration, combination strategies, and endpoint analysis will facilitate standardized assessment across research laboratories.

Future research directions should focus on biomarker development for patient stratification, particularly assessment of ERK5 phosphorylation status and nuclear localization as indicators of pathway activation. Additionally, exploration of this compound in immunocompetent models will better elucidate its effects on the tumor microenvironment and potential interactions with immune checkpoint inhibitors. The demonstrated efficacy of this compound in sensitizing resistant cancers to conventional therapies supports its continued development as an adjunctive agent in combination treatment regimens, potentially adressing significant unmet needs in multiple oncology indications.

References

JWG-071 Overview and Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 functions as a selective ERK5 kinase inhibitor. It is noted as the first oral and selective ERK5 inhibitor to have demonstrated antitumor activity and an acceptable safety profile in animal models, supporting its clinical development [1]. Its primary researched application is in oncology, where it impairs cancer cell proliferation and survival.

The table below summarizes the core biological and chemical data for this compound.

Property Description / Value
Primary Target Extracellular signal-regulated kinase 5 (ERK5) [1] [2] [3]
IC₅₀ for ERK5 88 nM [2] [3]
Other Targets LRRK2 (IC₅₀ = 109 nM), BRD4 (IC₅₀ = 1 μM) [2] [3]
Key Mechanism Inhibits ERK5, leading to downregulation of the NF-κB pathway and induction of apoptosis in cancer cells [1] [4]
Main Application Preclinical research in aggressive or treatment-resistant cancers (e.g., endometrial cancer, lung cancer, melanoma) [1] [5] [6]

Experimental Protocols for In Vivo Studies

The following protocol synthesizes the methodology from published preclinical studies utilizing this compound in animal models, primarily mice [1] [4].

In Vivo Dosing and Administration
  • Formulation: this compound is typically prepared in a vehicle solution for oral gavage. A standard and well-tolerated in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].
  • Preparation:
    • Dissolve this compound in DMSO to create a stock solution.
    • Add PEG300 to the DMSO solution and mix thoroughly until clear.
    • Add Tween 80 to the mixture and mix until clear.
    • Finally, add saline to achieve the desired working concentration (e.g., 2 mg/mL) [3].
  • Dosage and Schedule: Studies have effectively used a dosage of 50 mg/kg of this compound administered orally once daily [1]. Treatment duration varies with the experimental design but has been shown to be effective over multiple weeks.
Efficacy and Combination Therapy Assessment
  • Animal Models: Studies are commonly performed in immunodeficient (e.g., nude) mice bearing human cancer cell-derived xenografts [1] [4].
  • Tumor Monitoring: Tumor volume is measured regularly using calipers. The study is concluded by harvesting tumors for further molecular analysis [1] [4].
  • Combination with Chemotherapy: To assess synergy, this compound (50 mg/kg, p.o.) can be administered in conjunction with standard chemotherapies like paclitaxel (15-20 mg/kg, i.p.) [1] [4]. This combination has been shown to significantly enhance the reduction of tumor growth compared to either treatment alone [1].
Ex Vivo Analysis
  • Tissue Collection: After sacrifice, tumors are excised and can be divided for various analyses: frozen in liquid nitrogen for protein/biomarker studies or fixed and paraffin-embedded for histology [4].
  • Biomarker Validation: Perform Western Blot analysis on tumor lysates to confirm target engagement. Successful ERK5 inhibition should show reduced levels of phospho-ERK5 and its downstream effectors, such as components of the NF-κB pathway (e.g., NEMO/IKKγ) [1] [4].

This compound In Vivo Formulation and Solubility

For practical laboratory preparation, the following table provides key data on this compound solubility and stable in vivo formulations.

Parameter Details
Molecular Weight 612.76 g/mol [3]
Solubility in DMSO ~100 mg/mL (~163.2 mM) [3]
Recommended In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]
Stable Working Concentration 2.5 mg/mL (4.08 mM) or higher in the recommended formulation [3]
Storage Powder: -20°C for 3 years. Solution: -80°C for 6 months, -20°C for 1 month [3]

ERK5 Signaling and this compound Mechanism of Action

The following diagram illustrates the key signaling pathway targeted by this compound and the experimental workflow for its in vivo evaluation.

G cluster_pathway ERK5/NF-κB Signaling Pathway in Cancer GrowthFactors Growth Factors/ Cellular Stress MEK5 MEK5 (MAP2K5) GrowthFactors->MEK5 Activates ERK5 ERK5 (MAPK7) MEK5->ERK5 Phosphorylates NEMO NEMO/IKKγ (Stabilized) ERK5->NEMO Promotes Expression ERK5->NEMO Leads to Downregulation NFkB NF-κB Pathway Activation Survival Cell Proliferation & Survival NFkB->Survival Drives NEMO->NFkB Enables Activation Apoptosis Induced Apoptosis & Chemosensitization NEMO->Apoptosis Results in JWG071 This compound (Oral Inhibitor) JWG071->ERK5 Inhibits

Research Implications and Future Directions

The preclinical data on this compound establishes a strong foundation for its continued development. Key future directions include:

  • Overcoming Chemoresistance: this compound has shown a powerful ability to sensitize aggressive endometrial cancer cells to standard chemotherapy (paclitaxel/carboplatin), suggesting its potential use in combination therapies for treatment-resistant disease [1] [4].
  • Synergistic Therapeutic Strategies: Research in melanoma indicates that ERK5 inhibition can interact with other pathways, such as Hedgehog/GLI signaling. Combining this compound with inhibitors of these parallel pathways may provide enhanced anti-tumor efficacy [6].
  • Expanding Cancer Indications: While strong data exists for endometrial and lung cancers [1] [5], the role of ERK5 in other malignancies warrants exploration of this compound's efficacy in a broader range of cancer types.

References

JWG-071 Solubility and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key solubility data and recommended handling for JWG-071.

Aspect Specification
Solubility in DMSO 100 mg/mL (163.20 mM) [1] to 163.2 mg/mL [2]
Recommended Stock Concentration 10 mM to 100 mM in DMSO [1] [3]
Solvent for Stock Solution DMSO (Hygroscopic, use newly opened) [1]
Appearance of Solution Clear solution [4]
Key Preparation Tip Use of ultrasonic (sonication) is recommended to aid dissolution [1] [3]

Step-by-Step Experimental Protocols

Preparing a Stock Solution in DMSO

This protocol is for preparing a standard 10 mM stock solution, adaptable for other concentrations.

  • Calculations: Determine the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.13 mg of this compound (Molecular Weight: 612.76 g/mol).
  • Weighing: Accurately weigh the required amount of this compound.
  • Dissolving: Transfer the compound to a suitable vial and add the calculated volume of freshly opened, anhydrous DMSO.
  • Sonication: Sonicate the mixture to ensure complete dissolution and formation of a clear solution [1] [3].
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 year) or -80°C for longer storage (2 years) [1].
Preparing Working Solutions for Cell-Based Assays

For experiments in cell culture, you must dilute the DMSO stock into an aqueous buffer. It is critical to maintain the final DMSO concentration below toxic levels (typically <0.5-1%).

  • Protocol 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1]

    • Add 100 µL of DMSO stock solution (e.g., 25 mg/mL) to 400 µL of PEG300. Mix evenly until clear.
    • Add 50 µL of Tween-80 to the mixture. Mix evenly until clear.
    • Add 450 µL of Saline (0.9% NaCl) to adjust the volume to 1 mL. Mix well to obtain a clear working solution with a final concentration of 2.5 mg/mL.
  • Protocol 2 (10% DMSO, 90% Corn Oil) [1]

    • Add 100 µL of DMSO stock solution directly to 900 µL of corn oil.
    • Mix evenly until a clear solution is obtained. This protocol is suitable for certain in vivo administration routes but should be used carefully for dosing periods over half a month.

Biological Context and Importance of Solubility

Proper preparation of this compound is critical for achieving reliable and reproducible results in your experiments, as its efficacy is well-documented in recent studies.

  • Sensitizing Cancer Cells to Apoptosis: Research has shown that this compound, by inhibiting ERK5, can sensitize various cancer cells to death receptor agonists like TRAIL. In endometrial cancer cells, pre-treatment with this compound significantly increased cytotoxicity induced by TRAIL, leading to enhanced activation of caspase-8 and caspase-3 [5].
  • Impairing Cancer Cell Proliferation and Survival: this compound has demonstrated efficacy in reducing tumor growth. In studies on endometrial cancer, pharmacological inhibition of ERK5 with this compound impaired the NF-κB pathway and induced apoptosis in cancer cells and xenograft models [6].

The following diagram illustrates the core experimental workflow where a properly prepared this compound solution is used to treat cells and assess the biological outcome, as demonstrated in these studies.

Prepare Prepare this compound stock solution in DMSO (e.g., 10 mM) Treat Treat cells with this compound (Diluted in culture medium) Prepare->Treat Analyze Analyze biological effects Treat->Analyze Outcome1 ↓ Cell Viability ↓ Proliferation Analyze->Outcome1 Outcome2 ↑ Apoptosis ↑ Caspase-8/3 Activation Analyze->Outcome2 Outcome3 ↑ Sensitization to TRAIL-induced death Analyze->Outcome3

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or precipitated after dilution into the cell culture medium. What should I do? This is a common issue. First, ensure your stock solution in DMSO is fully dissolved and clear. When diluting, always add the DMSO stock to the medium slowly and with constant vortexing or gentle pipetting to ensure even dispersion. If precipitation persists, consider using one of the recommended working solution protocols (e.g., with PEG300 and Tween-80) to improve solubility in aqueous environments [1].

Q2: How should I store this compound, and what is its stability?

  • Powder: Store at -20°C for up to 3 years or at 4°C for 2 years [1].
  • Stock solution in DMSO: Store at -80°C for up to 2 years or at -20°C for 1 year. Aliquoting is highly recommended to prevent degradation from repeated freeze-thaw cycles and to minimize exposure to moisture, as DMSO is hygroscopic [1].
  • Working solutions: For in vivo formulations, it is advised to prepare the working solution fresh and use it immediately [3].

Q3: I am planning in vivo studies. What formulation should I use? One validated formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [1] [3]. It is crucial to add the solvents in the specified order and ensure the solution is clear at each step before proceeding.

References

JWG-071 Stability & Storage FAQ

Author: Smolecule Technical Support Team. Date: February 2026

This section provides answers to frequently asked questions regarding the handling and storage of the ERK5 inhibitor JWG-071 to ensure experimental integrity.

  • What are the recommended storage conditions for this compound? this compound should be stored as a solid powder at -20°C [1]. If dissolved in a solvent, storage at -80°C is recommended to maintain stability over time [1]. Always keep the container tightly sealed in a cool, well-ventilated area and protect it from direct sunlight and ignition sources [1].

  • What should I do if I suspect my this compound has degraded? Discoloration, unexpected precipitation in solution, or a loss of biological activity in cell-based assays can indicate compound degradation. You should properly dispose of any suspect material according to local regulations for hazardous waste [1] and prepare a fresh aliquot from your stock.

  • Is this compound stable in solution, and for how long? The manufacturer's data sheet does not specify a shelf life for solutions. For best practices, it is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability in solution is highly dependent on the solvent used. For long-term storage of solutions, -80°C is recommended [1].

  • What are the key hazards associated with this compound? this compound is harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [1]. Always refer to the full Safety Data Sheet (SDS) for comprehensive hazard information.

This compound Storage and Handling Specifications

The table below summarizes the key quantitative and qualitative data for this compound.

Parameter Specification / Value Notes / References
CAS Number 2250323-50-1 [1]
Molecular Formula C₃₄H₄₄N₈O₃ [1]
Molecular Weight 612.76 g/mol [1]
Storage (Powder) -20°C Keep container tightly sealed [1]
Storage (Solution) -80°C Recommended for solutions [1]
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed) [1]
Aquatic Toxicity Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [1]

Troubleshooting Common Experimental Issues

  • Problem: Loss of potency in cell-based assays.

    • Potential Cause: Repeated freeze-thaw cycles of the stock solution or improper storage temperature can lead to compound degradation.
    • Solution: Aliquot the stock solution into single-use vials. Store powder at -20°C and solution aliquots at -80°C. Verify the concentration and potency using a positive control in your assay system.
  • Problem: Inconsistent results between experiments.

    • Potential Cause: Variations in solution preparation or contamination of the stock.
    • Solution: Ensure consistent dissolving protocols using the correct solvent (e.g., DMSO). Use sterile techniques and dedicated equipment to handle the compound.
  • Problem: Poor solubility in aqueous buffers.

    • Potential Cause: this compound is likely first dissolved in a solvent like DMSO before being diluted into cell culture media. High final concentrations may precipitate.
    • Solution: Do not exceed the recommended solvent final concentration in your cell culture (typically 0.1-0.5% DMSO). Pre-warm the buffer or media before dilution, and mix thoroughly via vortexing or pipetting.

Experimental Protocol: Validating this compound Activity

This protocol is adapted from a published study that used this compound to sensitize cancer cells to TRAIL-induced apoptosis [2]. It can serve as a template for validating the biological activity of your this compound stock.

1. Objective: To confirm the efficacy of this compound by demonstrating sensitization of endometrial cancer (EC) cell lines to TRAIL-induced cytotoxicity.

2. Materials:

  • Cell Lines: Endometrial cancer cell lines (e.g., Ishikawa, AN3CA).
  • Reagents: this compound, recombinant TRAIL, cell culture media and supplements, DMSO, cell viability assay kit (e.g., MTT, CellTiter-Glo).
  • Equipment: Cell culture incubator, biosafety cabinet, microplate reader.

3. Procedure: 1. Cell Seeding: Seed Ishikawa cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight. 2. Pre-treatment: Pre-treat cells with a dose range of this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours) [2]. 3. TRAIL Treatment: Add recombinant TRAIL at various concentrations (e.g., 0-150 ng/mL) to the wells and continue co-incubation for 24-48 hours [2]. 4. Viability Assay: Measure cell viability using your chosen assay (e.g., MTT) according to the manufacturer's instructions. 5. Data Analysis: Calculate the percentage of viable cells for each condition. Expected Outcome: Cells treated with both this compound and TRAIL should show a significantly greater reduction in viability compared to cells treated with TRAIL or this compound alone [2].

Experimental Workflow and Stability Considerations

The following diagram visualizes the key steps in handling this compound and the potential consequences of improper storage, based on the information gathered.

Start This compound Stock StorageDecision Storage Form? Start->StorageDecision Powder Solid Powder StorageDecision->Powder  Solid Solution In Solvent StorageDecision->Solution  Dissolved IncorrectUse Improper Storage (e.g., room temperature) StorageDecision->IncorrectUse  Any form StorePowder Store at -20°C Powder->StorePowder StoreSolution Store at -80°C Solution->StoreSolution CorrectUse Correct Handling & Stable Performance StorePowder->CorrectUse StoreSolution->CorrectUse Degradation Compound Degradation IncorrectUse->Degradation ResultFail Experimental Failure (Loss of activity, Inconsistent results) Degradation->ResultFail

References

JWG-071 solution preparation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 Solution Preparation Protocols

Formulation Concentration Achieved Preparation Method Key Characteristics
Formulation 1 [1] ≥ 2.5 mg/mL (4.08 mM) Sequentially add 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Mix after each addition. Clear solution; suitable for most in vivo applications.
Formulation 2 [1] ≥ 2.5 mg/mL (4.08 mM) Sequentially add 10% DMSO, 90% (20% SBE-β-CD in Saline). Mix after each addition. Clear solution; uses cyclodextrin as a solubilizing agent.
Formulation 3 [1] ≥ 2.5 mg/mL (4.08 mM) Sequentially add 10% DMSO, 90% Corn Oil. Mix after each addition. Clear solution; oil-based; note that it may not be suitable for long-term studies (> half a month).

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems during solution preparation.

  • Problem: Precipitation or Cloudy Solution

    • Cause: The stock solution may be too concentrated, or co-solvents were added in the wrong order. This compound has a molecular weight of 612.76-612.77 g/mol and a LogP of 4.3, indicating it is quite hydrophobic [1] [2] [3].
    • Solution: Ensure you prepare the solution exactly as described in the table above, adding co-solvents sequentially from left to right and mixing thoroughly until the solution is clear before adding the next component [1]. If precipitation persists, gentle heating and/or sonication can be used to aid dissolution [3].
  • Problem: Low Solubility in Pure DMSO

    • Cause: While DMSO is the primary solvent, the solubility of this compound is approximately 100 mg/mL (~163.2 mM) [1]. Higher concentrations may not be achievable.
    • Solution: Confirm that your required working concentration is at or below 100 mg/mL in DMSO. If you need a 10 mM stock solution, this translates to about 6.1 mg/mL, which is well within the solubility limit [2]. Always use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility [2].
  • Problem: Instability of Working Solution

    • Cause: Aqueous or diluted working solutions are often unstable.
    • Solution: For in vivo work, it is recommended to prepare the working solution freshly and use it immediately on the same day [2]. For stock solutions, store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes to maintain stability [1] [4].

The following workflow diagram outlines the core preparation steps and key decision points to ensure success.

G Start Start this compound Prep CheckGoal Determine Application Start->CheckGoal InVivo For In Vivo Use CheckGoal->InVivo In Vivo InVitro For In Vitro Use CheckGoal->InVitro In Vitro Stock Prepare DMSO Stock Solution Dilute Dilute in Buffer for final working conc. Stock->Dilute SelectForm Select Formulation (Refer to Table) InVivo->SelectForm SeqAdd Add Co-solvents Sequentially & Mix SelectForm->SeqAdd CheckClarity Solution Clear? SeqAdd->CheckClarity UseFresh Use Solution Immediately or Store Appropriately CheckClarity->UseFresh Yes Troubleshoot Troubleshoot: Heat/Sonicate Check Solvent Order CheckClarity->Troubleshoot No Troubleshoot->SeqAdd Re-check InVitro->Stock Dilute->UseFresh

Experimental Context & Protocol

To help you plan your experiments, here is a key protocol and context on how this compound is used in research.

  • Detailed Protocol for Formulation 1 (Example) If preparing 1 mL of Formulation 1 for an experiment [1]:

    • Prepare a DMSO stock solution first (e.g., 25.0 mg/mL).
    • Pipette 100 µL of the DMSO stock into a vial.
    • Add 400 µL of PEG300 to the DMSO. Vortex or pipette mix thoroughly until the mixture is clear.
    • Add 50 µL of Tween-80 to the mixture. Again, mix until clear.
    • Finally, add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL. Mix thoroughly. The solution should remain clear.
  • Background: this compound as a Research Tool this compound is recognized in scientific literature as the first kinase-selective chemical probe for ERK5 (Extracellular Signal-Regulated Kinase 5), with an IC50 of 88 nM [1] [2] [5]. It is primarily used in preclinical research to deconvolve the biological roles of ERK5. For instance, studies have used it to demonstrate that inhibiting ERK5 can sensitize certain cancer cells to TRAIL-induced apoptosis [6] and to investigate the role of the ERK5/NF-κB signaling pathway in endometrial cancer [7].

References

JWG-071 inhibitor handling instructions

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Specifications

For proper storage and preparation of JWG-071, please follow these guidelines consolidated from supplier data:

Aspect Specification
Molecular Weight 612.76-612.78 g/mol [1] [2] [3]
Purity ≥98% (HPLC) [4] [3] [5]
Physical Form Solid, light yellow to yellow or white to beige powder [2] [3]
Recommended Storage (Powder) Short-term (up to 6 months): 4°C [5]. Long-term (1-3 years): -20°C [1] [2] [5]. Keep the container desiccated [4].

| Recommended Storage (Solution) | Stable period: 6 months to 1 year [1] [2] [5]. Temperature: -20°C to -80°C [1] [2] [5]. Note: Solutions are unstable at room temperature. Prepare fresh or purchase small, pre-packaged sizes [6]. | | Solubility in DMSO | 61.28-100 mg/mL (100-163.2 mM) [1] [2]. Sonication is recommended to aid dissolution [1]. |

Experimental Preparation Guide

Below are detailed methodologies for preparing stock and working solutions for in vitro and in vivo applications.

Preparation of Stock Solutions
  • Calculation: Determine the mass of compound needed to achieve your desired stock concentration (e.g., 10-100 mM in DMSO).
  • Dissolution: Add the calculated amount of anhydrous DMSO to the powder. For example, to make a 10 mM stock solution, dissolve 6.13 mg of this compound in 1 mL of DMSO [2].
  • Mixing: Vortex or sonicate the solution until clear.
  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
  • Storage: Store aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year) [2].
Preparation of In Vivo Dosing Solutions

The following formulation is recommended for animal studies [1] [2]:

  • Solvents: Sequentially add the solvents in this order, ensuring the solution is clear before adding the next:
    • 10% DMSO
    • 40% PEG300
    • 5% Tween 80
    • 45% Saline
  • Procedure:
    • First, dissolve this compound in DMSO to create a concentrated master liquid.
    • Add PEG300 to the DMSO solution and mix thoroughly until clear.
    • Add Tween 80 to the mixture and mix until clear.
    • Finally, add saline to achieve the final dosing volume and concentration (e.g., 2 mg/mL) [1].
    • The working solution for in vivo use is recommended to be prepared freshly and used immediately [1].

Key Experimental Protocols & Data

This compound is a kinase-selective chemical probe that inhibits ERK5 and LRRK2 with IC₅₀ values of 88 nM and 109 nM, respectively [1] [2] [7]. It was specifically designed to have reduced activity against BRD4/BET, minimizing this off-target effect [7] [5].

A prominent application of this compound is in sensitizing cancer cells to Death Receptor (DR) agonist-induced apoptosis. The experimental workflow and mechanism are summarized below:

G Start Start: Treat Cancer Cells with this compound Step1 ERK5 Inhibition Start->Step1 Step2 TP53INP2 Protein Stabilized Step1->Step2 Step3 Enhanced Caspase-8 K63-ubiquitylation and Activation Step2->Step3 Step4 Potentiated Activation of Executioner Caspases (e.g., Caspase-3) Step3->Step4 Step5 Increased Extrinsic Apoptosis and Cell Death Step4->Step5 DR Stimulus: Death Receptor Agonist (TRAIL, FasL, TNFα) DR->Step3 Provides Initial Signal

Detailed Protocol for Sensitization to TRAIL-Induced Apoptosis [8]:

  • Cell Seeding: Plate cancer cells (e.g., endometrial cancer cell lines Ishikawa, AN3CA) in standard culture conditions.
  • Pre-treatment: Treat cells with this compound. A typical pre-treatment time is 1 hour before adding the DR agonist.
  • Co-treatment: Add recombinant TRAIL (rTRAIL) to the culture medium. Testing a range of concentrations (e.g., from 10 ng/mL to 150 ng/mL) is advisable to determine the sensitization effect.
  • Incubation: Incubate cells for the desired period (e.g., 24 hours) before assaying.
  • Analysis:
    • Cell Viability: Measure using standard assays (e.g., MTT, CellTiter-Glo).
    • Apoptosis Detection: Use Annexin V staining by flow cytometry.
    • Caspase Activation: Confirm mechanism by immunoblot analysis for cleaved caspase-8 and caspase-3.

Frequently Asked Questions

Q1: Why is my this compound solution precipitating, and how can I prevent it? Precipitation can occur if the solution is improperly handled. Always use fresh, anhydrous DMSO. When preparing in vivo formulations, add solvents in the specified order (DMSO → PEG300 → Tween 80 → Saline) and ensure the solution is clear at each step before proceeding. Vortexing and brief sonication can help dissolve the compound completely [1] [2] [6].

Q2: What is the key advantage of using this compound over other ERK5 inhibitors like XMD8-92? The primary advantage is its selectivity. This compound was engineered to have minimal activity against the BRD4 bromodomain. Unlike XMD8-92 and other earlier inhibitors, this compound does not suppress the BRD4 target gene c-Myc, making it a more specific chemical probe for attributing cellular phenotypes to ERK5 kinase inhibition rather than off-target BET inhibition [7] [5].

Q3: How should I store this compound for long-term stability, and what is the shelf life? For the solid powder, desiccated storage at -20°C is suitable for 1-3 years [1]. For prepared stock solutions in DMSO, aliquot and store at -80°C, where they are typically stable for 6 months to 2 years [2]. Avoid repeated freeze-thaw cycles.

References

optimizing JWG-071 concentration

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 Fact Sheet

The table below summarizes the core quantitative data for this compound.

Property Description / Value
Primary Target & IC₅₀ ERK5 (88 nM) [1] [2]
Secondary Target & IC₅₀ LRRK2 (109 nM) [1] [2]
Common Stock Solution 10 mM in DMSO [1]
Reported Working Concentrations 1 - 10 µM (in cell-based assays) [3] [4]
Key Functional Outcome Sensitizes cancer cells to TRAIL-induced apoptosis [3]

Experimental Protocols & Applications

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your guides.

Protocol: Sensitization to TRAIL-Induced Apoptosis

This protocol is based on experiments in endometrial cancer (EC) and other cell lines [3].

  • Cell Seeding: Plate cancer cells (e.g., Ishikawa, AN3CA, HeLa) in standard culture plates.
  • Pre-treatment: Add this compound at concentrations ranging from 1 to 10 µM to the culture medium. Incubate for a pre-defined period (e.g., 1-2 hours).
  • Induction of Apoptosis: Add recombinant TRAIL (rTRAIL) to the medium. The cited study used TRAIL concentrations from ~25 ng/ml to over 150 ng/ml, depending on the cell line's inherent resistance [3].
  • Viability Assessment: After an appropriate incubation (e.g., 24 hours), measure cell viability using an MTT reduction assay. Compare viability in groups treated with TRAIL alone versus this compound + TRAIL.
  • Validation: Confirm apoptosis by monitoring the activation (cleavage) of caspase-8 and caspase-3 via immunoblot analysis [3].
Protocol: Inhibition of NF-κB Signaling in Endometrial Cancer

This protocol demonstrates how this compound impairs the NF-κB pathway [4].

  • Cell Treatment: Treat EC cells (e.g., Ishikawa) with this compound.
  • Cell Lysis and Fractionation: Lyse cells and perform subcellular fractionation to separate cytoplasmic and nuclear components.
  • Immunoblotting: Resolve proteins by SDS-PAGE and transfer to a membrane. Probe for key NF-κB pathway components, such as p65/RELA.
  • Expected Result: Successful ERK5 inhibition with this compound should result in downregulation of NEMO/IKKγ and impaired nuclear translocation and activity of p65/RELA [4].

Critical Troubleshooting Notes

For your FAQs, the following points are essential to address.

  • Confirming Target Engagement: A key challenge in kinase inhibitor research is directly confirming that the drug is binding to its intended target within the complex cellular environment. A study describes a advanced technique using two-photon fluorescence anisotropy microscopy to measure drug-target engagement in live cells. While technically demanding, this method allows for quantitative, subcellular resolution imaging of binding events, which can resolve discrepancies between biochemical and cellular activity [5].

  • Off-Target Activity (Polypharmacology): this compound was specifically developed from a chemotype known to have activity against BRD4. While this compound is a kinase-selective chemical probe with significantly reduced BRD4 affinity, researchers should be aware of its potential off-target effect on LRRK2. Appropriate controls and experiments are necessary to confirm that observed phenotypes are due to ERK5 inhibition [6].

Biological Context of ERK5 Signaling

To help users understand the scientific basis for these experiments, here is a diagram of the core ERK5 signaling pathway targeted by this compound.

erk5_pathway Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Cytokines Cytokines Cytokines->MEKK2_3 Shear Stress Shear Stress Shear Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive Phosphorylation ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active Nuclear Translocation Nuclear Translocation ERK5_Active->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Cell Survival Cell Survival Gene Transcription->Cell Survival

References

JWG-071 cell-based assay challenges

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 Technical Profile

This compound is recognized in research as the first highly selective chemical probe for the ERK5 kinase [1] [2]. The table below summarizes its essential technical data for experimental planning.

Property Specification
CAS Number 2250323-50-1 [1] [2]
Molecular Formula C₃₄H₄₄N₈O₃ [1] [2]
Molecular Weight 612.76 g/mol [1] [2]
Primary Target (IC₅₀) ERK5 (88 nM) [1] [2]
Other Targets (IC₅₀) LRRK2 (109 nM) [1] [2]
Appearance Light yellow to yellow solid powder [1] [2]
Solubility in DMSO ~100 mg/mL (~163.2 mM) [1]
Recommended Storage Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month) [1]

Key Biological Application: Sensitizing Cells to TRAIL-Induced Apoptosis

A common application of this compound in cell-based assays is to sensitize cancer cells to death receptor agonists like TRAIL, which induces extrinsic apoptosis [3]. The diagram below illustrates the signaling pathway and mechanism of action through which this compound achieves this.

G ERK5 Inhibition Sensitizes to TRAIL-Induced Apoptosis TRAIL TRAIL/Death Receptor Activation Caspase8 Caspase-8 Activation TRAIL->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis TP53INP2 TP53INP2 Protein (Stabilized) TP53INP2->Caspase8 Promotes Activation ERK5_Inactive ERK5 (Inactive) ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active Degradation Ubiquitination & Proteasomal Degradation of TP53INP2 ERK5_Active->Degradation JWG071 This compound Inhibitor JWG071->TP53INP2  Leads to Stabilization of JWG071->ERK5_Active  Inhibits Degradation->Caspase8 Reduces

Experimental Workflow for TRAIL Sensitization Assay: This protocol is adapted from research in endometrial cancer (EC) and other TRAIL-resistant cell lines [3].

  • Cell Seeding: Plate your chosen cancer cell line (e.g., Ishikawa, HeLa, A549) in standard culture plates and allow them to adhere for 24 hours.
  • Pre-treatment with this compound: Replace the medium with one containing a serial dilution of this compound (e.g., 0.1 - 10 µM, based on dose-response curves) or a vehicle control (DMSO). Incubate for a predetermined period (e.g., 2-4 hours) to inhibit ERK5 prior to TRAIL exposure.
  • Co-treatment with TRAIL: Add recombinant TRAIL at varying concentrations (e.g., for resistant Ishikawa cells, >150 ng/mL may be used) to the wells. Incubate for the duration required for the assay (e.g., 24 hours).
  • Viability/Apoptosis Measurement:
    • Cell Viability: Assess using MTT or similar assays. Expect a significant drop in viability in the this compound + TRAIL co-treated group compared to either treatment alone [3].
    • Apoptosis Confirmation: Use Western blot to detect cleavage of caspase-8 and caspase-3, or employ flow cytometry with Annexin V staining to quantify apoptotic cells [3].

Troubleshooting Guide & FAQs

Here are solutions to common challenges you might encounter when using this compound.

Challenge Possible Cause Suggested Solution

| Low Solubility or Precipitation | Poor solubility in aqueous buffers; stock solution age or improper preparation. | - Use a fresh, sterile DMSO stock solution at the highest possible concentration (e.g., 10-25 mM) [1] [2].

  • For working solutions, use the sequential dilution method with co-solvents like PEG300 and Tween-80 as described in the solubility data [1]. | | High Background Toxicity | Off-target effects or solvent cytotoxicity. | - Titrate the inhibitor to find the lowest effective concentration. Verify findings with genetic knockdown (shERK5) to confirm on-target effect [4] [3].
  • Ensure the final concentration of DMSO in the assay is low (e.g., ≤0.1%) and include a vehicle control. | | Lack of Expected Effect | Inefficient target engagement; cell line insensitivity. | - Verify ERK5 expression and pathway activity in your cell model. Use a positive control, like a known ERK5-dependent cell line (e.g., certain endometrial cancer cells) [4] [5].
  • Use a functional assay (e.g., monitoring TP53INP2 protein levels by Western blot) to confirm pathway inhibition [3]. |

FAQ Q1: What is the recommended solvent for preparing this compound stock solutions? A1: High-purity DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10-100 mM). Aliquot and store these at -80°C to avoid freeze-thaw cycles and maintain stability [1] [2].

Q2: How do I prepare a working concentration of this compound for treating cells in culture? A2: The suppliers provide specific in vivo formulation protocols that can be adapted for cell culture. For example, to prepare a 2.5 mg/mL (4.08 mM) solution, you can sequentially add 100 µL of a 25 mg/mL DMSO stock to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally bring the volume to 1 mL with saline or your cell culture medium [1]. Always test the tolerance of your specific cell line to the co-solvents.

Q3: My research involves combination therapy. Does this compound synergize with other agents? A3: Yes, published studies show that this compound can synergize with other therapeutics. For example, it sensitizes cancer cells to standard chemotherapies like paclitaxel/carboplatin and is particularly effective in combination with death receptor agonists like TRAIL [4] [3] [5].

Experimental Protocol Summary Table

The table below consolidates key parameters from cited studies for easy reference when designing your experiments.

Assay Type Cell Lines Used This compound Concentration Range Key Readouts
Viability & TRAIL Sensitization Endometrial (Ishikawa, AN3CA), Cervical (HeLa), NSCLC (A549) [3] 1 - 10 µM (pre-treatment for 2-4h) [3] MTT reduction, Annexin V staining, Caspase-8/3 cleavage [3]
Proliferation & Tumor Growth Endometrial cancer cells, Xenograft models [4] [5] Not specified in detail (in vivo studies) Cell counting, Clonogenic assay, Tumor volume in mice [4]
Pathway Analysis (NF-κB) Endometrial cancer cells [4] Not specified in detail Western blot for p65/RELA, NEMO/IKKγ [4]

References

JWG-071 Technical Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for JWG-071 from the supplier specifications.

Property Specification
CAS Number 2250323-50-1 [1] [2] [3]
Molecular Formula C₃₄H₄₄N₈O₃ [1] [2]
Molecular Weight 612.77 g/mol [1] [2]
Purity ≥98% (HPLC) [3]
Physical Description Light yellow to yellow (or white to beige) solid powder [1] [3]
Solubility in DMSO ~100 mg/mL (~163.2 mM) [1] or 2 mg/mL [3]
IC₅₀ (ERK5) 88 nM [1] [2] [4]
IC₅₀ (LRRK2) 109 nM [1] [2] [3]
Storage (Powder) -20°C [1] [2] or 2-8°C [3]
Storage (Solution) -80°C for long-term (6 months to 1 year); -20°C for short-term (1 month) [1] [2]

This compound Solution Preparation Protocols

Stock Solution Preparation

For in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions [1] [2].

  • Typical Stock Concentration: 2 mg/mL to 100 mg/mL [1].
  • Step-by-Step Guide:
    • Calculate Mass: Determine the amount of this compound powder needed for your desired stock concentration and volume.
    • Weigh Powder: Accurately weigh the JWG-671 powder.
    • Dissolve in DMSO: Add the powder to a suitable vial and add the calculated volume of pure DMSO.
    • Mix Thoroughly: Vortex or sonicate the mixture until the powder is fully dissolved, resulting in a clear solution.
    • Aliquot and Store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
Working Solution Formulations

For in vivo or cell-based studies, the DMSO stock solution must be further diluted into a physiologically compatible solvent system. Below are three recommended formulations, with sequential mixing being critical for success [1] [2].

Formulation 1: Aqueous Solution with Surfactant

  • Final Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2]
  • Preparation Example:
    • To make 1 mL of a 2 mg/mL working solution:
    • Add 100 µL of a 20 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.
    • Add 50 µL of Tween-80 to the mixture. Mix evenly.
    • Add 450 µL of saline to adjust the final volume. Mix thoroughly until the solution is clear [1].

Formulation 2: Aqueous Solution with Cyclodextrin

  • Final Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline) [1]
  • Preparation Example:
    • To make 1 mL of a 2 mg/mL working solution:
    • Add 100 µL of a 20 mg/mL DMSO stock solution to 900 µL of a pre-prepared 20% SBE-β-CD in saline solution. Mix evenly until clear [1].

Formulation 3: Oil-Based Solution

  • Final Composition: 10% DMSO + 90% Corn Oil [1]
  • Preparation Example:
    • To make 1 mL of a 2 mg/mL working solution:
    • Add 100 µL of a 20 mg/mL DMSO stock solution to 900 µL of corn oil. Mix evenly until clear [1].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding this compound solution preparation and use.

The powder won't dissolve completely in pure DMSO.

  • Possible Cause: The DMSO may be old and have absorbed water, reducing its solubility power, or the solution may be saturated.
  • Solution: Ensure you are using fresh, anhydrous DMSO. Gently warming the vial with your hands or a brief sonication in a warm water bath can help dissolve the compound. Do not heat excessively [1].

My working solution becomes cloudy when I add the DMSO stock to the aqueous solvents.

  • Possible Cause: The compound is precipitating out due to the rapid change in solvent environment. This is a common challenge.
  • Solution: Follow the preparation order strictly. Always add the DMSO stock to the organic co-solvent (PEG300) first and mix thoroughly before adding the surfactant (Tween-80) and finally the aqueous phase (saline). This gradual dilution helps keep the compound in solution [1] [5].

I see a loss of activity in my cell assays after freezing and thawing my stock solution.

  • Possible Cause: this compound, like many compounds, can degrade upon repeated freeze-thaw cycles.
  • Solution: Always prepare single-use aliquots of your stock solution. Store them at -80°C and thaw each aliquot only once. Avoid repeated freezing and thawing of the main stock vial [1] [2].

The experimental results are inconsistent between replicates.

  • Possible Cause: Inaccurate stock solution concentration due to poor weighing or dissolution, or degradation of the working solution over time.
  • Solution:
    • Confirm the accuracy of your balance and pipettes.
    • Ensure the stock solution is fully dissolved and clear before use.
    • Prepare fresh working solutions for each experiment and use them immediately. Do not store diluted working solutions for extended periods [5].

Biological Context of this compound

To support your experimental design, the following diagram illustrates the primary signaling pathway targeted by this compound and its interaction with the Hedgehog/GLI pathway as identified in recent research [4].

This visualization shows that this compound inhibits ERK5, which is part of a pathway that can activate GLI transcription factors, suggesting potential for combination therapy in cancers like melanoma [4].

References

JWG-071 Stability & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability and handling information for JWG-071 as provided by commercial suppliers and research literature [1] [2] [3].

Parameter Specification
CAS Number 2250323-50-1 [1] [2] [3]
Molecular Formula C₃₄H₄₄N₈O₃ [1] [2]
Molecular Weight 612.76 - 612.77 g/mol [1] [2] [3]
Physical Form Light yellow to yellow solid powder [1]
Purity ≥98% [1]
Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]
Storage (Solvent) -80°C for 6 months or -20°C for 1 month [1]
Shipping Condition Room temperature (stable for a few days during ordinary shipping) [1]

Solubility & Stock Solution Preparation

This compound has good solubility in DMSO and can be prepared in various formulations for in vitro and in vivo studies.

  • Solubility in DMSO: ~100 mg/mL (~163.2 mM) [1] [2].
  • Recommended Stock Concentration: 25.0 mg/mL in DMSO for preparing working solutions [1].

Here are several validated formulations for preparing working solutions [1]:

Formulation Name Composition (add solvents sequentially) Final Concentration (Example)
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline 2.5 mg/mL (4.08 mM)
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (4.08 mM)
Formulation 3 10% DMSO + 90% Corn Oil 2.5 mg/mL (4.08 mM)

Example Protocol for 1 mL of Formulation 1 [1]:

  • Add 100 µL of 25.0 mg/mL DMSO stock solution to 400 µL PEG300 and mix evenly.
  • Add 50 µL Tween-80 to the above solution and mix evenly.
  • Add 450 µL normal saline (0.9% sodium chloride) to adjust the volume to 1 mL.

Experimental Protocols from Research

This compound has been used in various biological assays. The protocols below can serve as a reference for your own experimental design.

  • Cell Viability Assay (MTT Assay)

    • Purpose: To determine the effect of this compound on cancer cell proliferation and survival [4] [5].
    • Typical Procedure: Seed cells in a 96-well plate. The next day, treat cells with this compound (e.g., at 2.5 mg/mL or other desired concentrations) alone or in combination with other agents like TRAIL. After the incubation period (e.g., 24-48 hours), add MTT reagent. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability [4] [5].
  • Sensitization to Death Receptor Agonists

    • Purpose: To study how ERK5 inhibition sensitizes cancer cells to extrinsic apoptosis [5].
    • Typical Procedure: Pre-treat cancer cells (e.g., endometrial cancer cell lines Ishikawa or AN3CA) with this compound (e.g., 2.5 mg/mL) for a set time (e.g., 1 hour). Then, add a death receptor agonist like recombinant TRAIL (rTRAIL). Cell death can be assessed via viability assays (MTT) or by monitoring caspase-8 and caspase-3 activation through immunoblot analysis [5].
  • In Vivo Tumor Xenograft Studies

    • Purpose: To evaluate the anti-tumor efficacy of this compound in animal models [4] [6].
    • Typical Procedure: The compound is administered orally to mice bearing tumor xenografts. The formulation used (e.g., Formulation 1, 2, or 3 mentioned above) ensures stability and bioavailability for in vivo dosing [4] [6].

Troubleshooting Guide

Here are solutions to common issues you might encounter when working with this compound.

Issue Possible Cause Solution
Precipitation in Solution Solution is too cold or stock solution is old. Warm the solution gently and sonicate. Prepare fresh stock solution if necessary. For long-term storage, keep at -80°C and avoid repeated freeze-thaw cycles [1].
Loss of Biological Activity Compound degraded due to improper storage or repeated freeze-thaw cycles. Use a fresh aliquot from powder stored at -20°C. Verify the activity with a positive control experiment [1].
Unexpected Cytotoxicity in Combination Therapy Synergistic effect with another agent. This may be an intended experimental outcome. Titrate the concentrations of both this compound and the co-treatment agent (e.g., chemotherapy or TRAIL) to establish an effective and specific dose-response relationship [5].

This compound Handling and Experimental Workflow

To visualize the key decision points in handling this compound for your experiments, please refer to the following workflow:

cluster_storage Storage Conditions Start Start this compound Experiment Storage Storage Decision Start->Storage Powder Powder: -20°C for 3 years Storage->Powder  Use powder SolvShort In Solvent: -20°C for 1 month Storage->SolvShort  Use pre-made solution SolvLong In Solvent: -80°C for 6 months Storage->SolvLong  Long-term storage Solvent Prepare Stock Solution WorkingSol Dilute to Working Solution Solvent->WorkingSol Experiment Proceed with Experiment WorkingSol->Experiment Powder->Solvent SolvShort->WorkingSol SolvLong->SolvShort Thaw on ice

References

Quantitative Profiling of JWG-071

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the core biochemical and physical data for JWG-071, which is crucial for planning and troubleshooting experiments.

Property Specification / Value Source / Context
Primary Target (IC₅₀) ERK5 (88 nM) [1] [2] [3]
Secondary Target (IC₅₀) LRRK2 (109 nM) [1] [2] [3]
Bromodomain Activity (IC₅₀) BRD4 (1 μM) [4]
Purity ≥98% (HPLC) [1]
Physical Form White to beige or light yellow powder [1] [2]
Solubility (Stock) ~100 mg/mL (~163.2 mM) in DMSO [2]
Recommended Storage Powder: -20°C; Solution: -80°C (short-term: -20°C) [2] [3]
Molecular Weight 612.76 g/mol [2] [3]
CAS Number 2250323-50-1 [2] [4]

Example Experimental Protocols

The following are specific methodologies where this compound has been successfully employed in recent scientific studies.

Protocol 1: Sensitizing Cells to TRAIL-Induced Apoptosis

This protocol is adapted from a 2023 study investigating how ERK5 inhibition sensitizes cancer cells to death receptor agonists [5].

  • Cell Lines Used: Endometrial cancer (Ishikawa, AN3CA, ARK1, ARK2), neuroblastoma (SK-N-AS), cervical (HeLa), non-small cell lung (A549), and prostate (LnCaP) cancer cells.
  • 1. Pre-treatment with this compound: Cells were treated with this compound across a dose range (e.g., 1-10 µM) for a specified period (e.g., 1-2 hours).
  • 2. Induction of Apoptosis: Recombinant TRAIL (rTRAIL) was added to the culture medium at varying concentrations (e.g., for resistant Ishikawa cells, IC₅₀ >150 ng/mL).
  • 3. Assay Readout:
    • Cell Viability: Measured using MTT assay.
    • Apoptosis Confirmation: Activation of caspase-8 and caspase-3 was monitored by immunoblot analysis. The pan-caspase inhibitor QVD-OPh was used to confirm the apoptotic mechanism.
Protocol 2: Investigating the ERK5/NF-κB Pathway in Endometrial Cancer

This protocol is from a 2022 study exploring the role of ERK5 in cell proliferation and survival [6].

  • Cell Lines Used: Endometrial cancer cells (e.g., AN3CA, ARK1).
  • 1. This compound Treatment: Cells were treated with this compound to inhibit ERK5 activity.
  • 2. Stimulation: Cells were stimulated with EGF to activate proliferation pathways.
  • 3. Assay Readouts:
    • Proliferation: Measured by cell counting assays using an automated cell counter.
    • Pathway Analysis: Protein expression and activity of ERK5 and NF-κB pathway components (like p65/RELA and NEMO/IKKγ) were analyzed by immunoblotting of cell lysates.

Troubleshooting Common Issues

  • Issue 1: Inconsistent Results or Off-Target Effects

    • Potential Cause: this compound has known secondary targets, notably LRRK2 and, at higher concentrations, the bromodomain BRD4 [7] [4].
    • Recommendation: Carefully consider your experimental context. For studies aiming to isolate ERK5-specific effects, using a concentration close to its IC₅₀ for ERK5 (e.g., 100-500 nM) is critical. Employ additional controls, such as genetic knockdown of ERK5, to confirm that observed phenotypes are due to ERK5 inhibition and not its other targets.
  • Issue 2: Poor Solubility or Compound Precipitation

    • Potential Cause: this compound has high DMSO solubility but can precipitate when added to aqueous cell culture media [2].
    • Recommendation:
      • Prepare a fresh, high-quality stock solution in DMSO immediately before use.
      • When diluting into media, ensure the final DMSO concentration is kept low (typically ≤0.5%) and add the compound slowly while vortexing or gently agitating the media to ensure even dispersal.
      • Visually inspect solutions for cloudiness or precipitate.
  • Issue 3: Lack of Expected Phenotypic Effect

    • Potential Cause: The cell line or model under investigation may not be dependent on the ERK5 signaling pathway [8].
    • Recommendation: Before extensive experimentation, validate that your model expresses ERK5 and that this compound is effectively engaging the target. This can be done by monitoring phosphorylation of ERK5 itself or known downstream substrates (like MEF2 transcription factors) via western blot.

The following diagram illustrates the core signaling pathway targeted by this compound and the experimental logic for its application in apoptosis sensitization, integrating the information from the protocols above.

G Start Start Experiment ERK5Pathway ERK5 Pathway (Constitutively Active in Cancer) Start->ERK5Pathway TP53INP2 TP53INP2 Stabilization ERK5Pathway->TP53INP2 Promotes Degradation JWG071 This compound Treatment (ERK5 Inhibitor) JWG071->ERK5Pathway Inhibits Assay Assay Readout (Viability, Caspase WB) JWG071->Assay Caspase8 Caspase-8 Activation TP53INP2->Caspase8 Facilitates Apoptosis Apoptosis Execution Caspase8->Apoptosis Apoptosis->Assay TRAIL TRAIL Stimulus TRAIL->Caspase8 Triggers TRAIL->Assay

Key Takeaways for Researchers

  • A Selective but Not Exclusive Probe: this compound is valued as the first kinase-selective chemical probe for ERK5 [2] [3]. However, its activity against LRRK2 and BRD4 means that dose selection and proper controls are paramount for attributing observed effects specifically to ERK5 inhibition.
  • Handle with Care: The compound requires specific storage conditions and careful solubilization to maintain stability and prevent precipitation in assays [1] [2].
  • Context-Dependent Activity: The biological effect of this compound is highly dependent on the cellular context, particularly the cancer type's reliance on the ERK5 pathway for survival and proliferation [6] [5] [8].

References

Chemical Properties & Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key physical properties and recommended handling procedures for JWG-071.

Property Specification
Molecular Weight 612.76 g/mol [1] [2] [3]
Molecular Formula C₃₄H₄₄N₈O₃ [1] [2]
CAS Number 2250323-50-1 [1] [4] [2]
Appearance Light yellow to yellow solid [1] [3]
Solubility in DMSO 100 mg/mL (~163.2 mM) [1] [3]
Recommended Stock Concentration 10 mM (in DMSO) [1]

Storage & Stability

  • Powder: Store at -20°C, stable for at least 2 years [1] [2].
  • Stock Solution in DMSO:
    • Short-term: 2 weeks at 4°C [2].
    • Long-term: 6 months to 1 year at -80°C [1] [2].
  • Best Practice: Aliquot stock solutions into tightly sealed vials to avoid repeated freeze-thaw cycles and minimize contact with moisture [1] [2].

Experimental Protocols & Applications

The following table summarizes key experiments using this compound, primarily in cancer cell models.

Experiment / Application Cell Lines Used Typical Working Concentration Protocol Summary

| Sensitization to TRAIL-induced Apoptosis [5] | Endometrial cancer (Ishikawa, AN3CA, etc.), HeLa, A549 | 1 - 10 µM (pre-treatment for 1-2 hours) | 1. Plate cells and allow to adhere for 24h. 2. Pre-treat with this compound. 3. Add recombinant TRAIL (e.g., 25-150 ng/mL). 4. Assess cell viability (MTT assay) or caspase-8/-3 activation (Western Blot) after 24h. | | Inhibition of HH/GLI Signaling [6] | Melanoma (A375, SSM2c), NIH/3T3 fibroblasts | 50 µM | 1. Treat cells with this compound. 2. Analyze GLI1/GLI2 protein levels and transcriptional activity (Western Blot, Luciferase reporter assay). 3. For 3D spheroid assays, treat and measure growth reduction. | | Induction of Autophagy & ER Stress [7] | HeLa, MiaPaCa-2, Ishikawa | 10 µM | 1. Treat cells with this compound in complete or starvation medium (0.5% FBS). 2. To monitor autophagic flux, pre-incubate with lysosomal inhibitors (E64d & Pepstatin A). 3. Analyze markers of ER stress (BiP, CHOP, ATF4) and autophagy (LC3-I/II) via Western Blot. |

Mechanism of Action & Signaling Pathways

This compound is a kinase-selective chemical probe that inhibits ERK5 (IC₅₀ = 88 nM) and LRRK2 (IC₅₀ = 109 nM) [1] [4]. Its mechanism leads to several critical phenotypic outcomes in cancer cells, and the signaling pathways involved can be visualized as follows:

JWG071_Mechanism JWG This compound ERK5 ERK5 Inhibition JWG->ERK5 TP53INP2 TP53INP2 Stabilization ERK5->TP53INP2 Leads to ERStress Endoplasmic Reticulum Stress ERK5->ERStress HHGLI Inhibition of HH/GLI Signaling ERK5->HHGLI Caspase8 Caspase-8 Activation TP53INP2->Caspase8 Apoptosis Extrinsic Apoptosis Caspase8->Apoptosis UPR Unfolded Protein Response (UPR) ERStress->UPR ATF4 ATF4 Activation UPR->ATF4 Autophagy Cytotoxic Autophagy ATF4->Autophagy

Frequently Asked Questions

Q1: What is the maximum recommended concentration for DMSO stock solutions of this compound? The solubility data indicates that you can prepare stock solutions as concentrated as 100 mg/mL (163.2 mM) in DMSO [1] [3]. For most in-vitro applications, a 10 mM stock solution is standard and recommended [1].

Q2: How should I handle this compound stock solutions to ensure stability?

  • Prepare fresh solutions whenever possible [4].
  • If preparing stock solutions in advance, store them as single-use aliquots in tightly sealed vials at -80°C, where they are stable for up to one year [1] [2].
  • Avoid repeated freeze-thaw cycles. When using a frozen aliquot, thaw it at room temperature and spin down briefly before use [2].

Q3: Does this compound have any known off-target effects I should consider when designing experiments? Yes, researchers should be aware that this compound was developed from a scaffold that can also inhibit bromodomains like BRD4 [8]. However, this compound itself was optimized as a kinase-selective chemical probe for ERK5 over BRD4, making it a much more selective tool for deconvoluting ERK5 pharmacology [2] [8]. It also inhibits LRRK2, so this should be considered in your experimental model [1] [4].

References

Inhibitor Overview and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Reported Characteristics Key Contexts of Use (from search results)
JWG-071 ERK5 inhibitor; sensitizes cancer cells to death-receptor agonists [1]. Combined with TRAIL (TNF-related apoptosis-inducing ligand) to trigger apoptosis in endometrial, neuroblastoma, cervical, and lung cancer cells [1].
AX15836 ERK5 inhibitor; reduces GLI transcriptional activity [2]. Used in studies exploring the Hedgehog/GLI signaling pathway in melanoma and its connection to the ERK5 pathway [2].

Reported Experimental Methodologies

The search results describe standard protocols for using these inhibitors in cellular models, which are consistent with general practices in molecular pharmacology.

  • Cell Viability/Cytotoxicity Assays: Experiments often involve pre-treating cancer cells (e.g., various endometrial cancer cell lines) with this compound before adding a death receptor agonist like recombinant TRAIL. Cell viability is then typically measured using assays that quantify metabolic activity [1].
  • Analysis of Apoptotic Markers: To confirm the mechanism of cell death, researchers analyze the activation (cleavage) of key caspases, such as caspase-8 and caspase-3, through Western blotting after treatment with the inhibitor and an apoptosis-inducing agent [1].
  • Gene Reporter Assays: To study the effect of AX15836 on transcriptional activity, a common method is the luciferase reporter assay. Cells are transfected with a reporter construct (e.g., containing GLI-binding sites) and then treated with the inhibitor. Changes in signaling pathway activity are measured by the resulting luminescence [2].

The ERK5 Signaling Pathway Context

The following diagram illustrates the ERK5 signaling pathway, which is targeted by both this compound and AX15836, and its noted cross-talk with other critical cancer pathways.

erk5_pathway cluster_erk12 RAF-MEK1/2-ERK1/2 Pathway cluster_erk5 MEK5-ERK5 Pathway cluster_resistance Growth_Factors_1 Growth Factors RTKs_1 Receptor Tyrosine Kinases (RTKs) Growth_Factors_1->RTKs_1 RAS_1 RAS RTKs_1->RAS_1 RAF RAF RAS_1->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cell_Proliferation_1 Cell Proliferation & Survival ERK1_2->Cell_Proliferation_1 Growth_Factors_2 Growth Factors & Stress RTKs_2 Receptor Tyrosine Kinases (RTKs) Growth_Factors_2->RTKs_2 MEKK2_3 MEKK2/3 RTKs_2->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 MEF2 MEF2 Transcription Factors ERK5->MEF2 Phosphorylates Nucleus Nucleus ERK5->Nucleus Nuclear Translocation Gene_Transcription Gene Transcription ERK5->Gene_Transcription Direct Transcriptional Activation (TAD) Resistance Compensatory ERK5 Activation & Therapy Resistance ERK5->Resistance Identified as Resistance Mechanism MEF2->Gene_Transcription Inhibitor ERK1/2 Pathway Inhibitor (e.g., BRAF/MEK inhibitor) Inhibitor->Resistance

References

JWG-071 Selectivity and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The development of JWG-071 was a deliberate effort to create a selective ERK5 inhibitor from a chemical scaffold that originally showed dual activity against both kinases and bromodomains like BRD4 [1]. The table below summarizes its core selectivity profile and activity data.

Target/Metric Reported Activity (IC50 or Kd) Experimental Method Key Context
ERK5 IC50 = 88 nM [2] In vitro kinase assay [2] Primary target; demonstrates potent inhibition.
LRRK2 IC50 = 109 nM [2] In vitro kinase assay [2] A known off-target kinase within the intended profile [1].
BRD4 Bromodomain IC50 = 1 μM (for related, less selective analog JWG-115) [1] AlphaScreen binding assay, Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF) [1] This compound itself was designed for and achieves >10-fold selectivity over BRD4 [1].

Details on Key Experimental Protocols

The data in the table above was generated using standard biophysical and biochemical assays. Here is a brief overview of the key methodologies cited:

  • In vitro kinase assays: These experiments measure a compound's ability to directly inhibit the kinase activity of a purified protein (like ERK5 or LRRK2). The IC50 value represents the concentration of inhibitor needed to reduce kinase activity by half [2].
  • AlphaScreen binding assay: A bead-based proximity assay used to quantify molecular interactions. It was used to confirm the binding of compounds to the BRD4 bromodomain and determine IC50 values [1].
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry, and thermodynamics [1].
  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF monitors the thermal denaturation of a protein. A shift in the melting temperature (ΔTm) upon ligand binding indicates stabilization and is evidence of a direct interaction [1].
  • X-ray co-crystallography: This method was crucial for understanding the structural basis of selectivity. It involves determining the three-dimensional atomic structure of a protein (like the BRD4 bromodomain) with a bound inhibitor, revealing specific atomic interactions [1].

The Structural Basis for Selectivity

The high selectivity of this compound for kinases over bromodomains is governed by structural and atropisomeric factors [1].

  • Distinct Binding Conformations: The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold can exist in different atropisomeric conformers (stereoisomers resulting from restricted rotation). Research using co-crystal structures revealed that one distinct conformer recognizes the kinase ATP-binding site, while a different conformer binds to the BRD4 acetyl-lysine binding site [1].
  • Rational Drug Design: The team designed this compound by systematically modifying the chemical structure to favor the kinase-binding conformer and disrupt interactions with the bromodomain, thereby directing selectivity towards ERK5 [1].

ERK5 Signaling Pathway and Experimental Workflow

To better contextualize the role of this compound in research, the following diagram outlines the ERK5 signaling pathway and a common experimental workflow for testing the inhibitor's effect on death receptor-induced apoptosis, as investigated in one of the studies [3].

G cluster_pathway ERK5 Signaling Pathway & this compound Mechanism cluster_workflow Experimental Workflow: Sensitization to Apoptosis Stimuli Growth Factors Stress Cytokines MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_Inactive ERK5 (Inactive, Cytosolic) MEK5->ERK5_Inactive Phosphorylates ERK5_Active ERK5 (Active, Nuclear) ERK5_Inactive->ERK5_Active Activation & Nuclear Translocation Transcriptional_Response Promotes Cell Survival & Resistance to Apoptosis ERK5_Active->Transcriptional_Response JWG071 This compound JWG071->ERK5_Inactive Inhibits Step1 1. Pre-treat Cancer Cells with this compound Step2 2. Add Death Receptor Agonist (e.g., TRAIL) Step1->Step2 Step3 3. Measure Apoptosis Markers (Caspase-8/3 activation, Cell Viability) Step2->Step3 Outcome Outcome: Enhanced Apoptotic Response Step3->Outcome

Key Insights from Research

This compound has been utilized in various studies to investigate the biological functions of ERK5:

  • Sensitizing Cancer Cells to Apoptosis: Research has shown that inhibiting ERK5 with this compound can sensitize various cancer cell lines to extrinsic apoptosis induced by death receptor agonists (like TRAIL) [3]. The proposed mechanism involves ERK5 controlling the stability of a protein called TP53INP2, which is necessary for full activation of the apoptosis-initiating enzyme caspase-8 [3].
  • A Tool for Target Validation: The selectivity of this compound makes it a valuable chemical probe to study ERK5 biology without the confounding off-target effects that plagued earlier, less selective inhibitors (e.g., XMD8-92) which also potently inhibited BRD4 [1] [4].

References

JWG-071 compared to other ERK5 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

ERK5 Inhibitors at a Glance

The table below summarizes key pharmacological and profiling data for several ERK5 inhibitors, highlighting differences in selectivity and off-target activities that are critical for experimental design and interpretation.

Inhibitor Name Primary Target / Mechanism Key Off-Target Activities / Notes Representative Experimental EC50/IC50 (Cell-Based) In Vivo Efficacy & Model
JWG-071 ATP-competitive ERK5 inhibitor (IC50 = 88 nM) [1] Minimal BET family protein inhibition; optimized from XMD8-92/XMD17-109 for higher selectivity [1]. Anti-proliferative EC50 = 2.4 µM (MOLT4 cells) [1] Impairs tumor growth in endometrial cancer mouse models; oral administration [2].
XMD8-92 ATP-competitive ERK5 inhibitor Potent inhibition of BET family proteins (e.g., BRD4); observed anti-proliferative effects are largely off-target [1]. Information missing Used in combination studies in NRAS-mutant melanoma models [3].
AX15836 Selective ATP-competitive ERK5 inhibitor No anti-proliferative or anti-inflammatory effects in some models; can cause paradoxical nuclear translocation and activation of ERK5 [1]. Anti-proliferative EC50 >10 µM (MOLT4 cells) [1] Information missing
BAY-885 Selective ATP-competitive ERK5 inhibitor No potent anti-proliferative effects reported in tested models [1]. Anti-proliferative EC50 >10 µM (MOLT4 cells) [1] Information missing
INY-05-128 (this compound-based degrader) Heterobifunctional PROTAC degrader (via VHL E3 ligase) Induces degradation of Aurora Kinase A (AURKA); anti-proliferative effect attributed to AURKA loss, not ERK5 degradation [1]. DC50 (ERK5 degradation) = 281 nM; Anti-proliferative EC50 = 1.1 µM (MOLT4 cells) [1] Information missing
INY-06-061 (Optimized degrader) Heterobifunctional PROTAC degrader (via VHL E3 ligase) Highly selective for ERK5; no degradation of BRD4 or AURKA [1]. DC50 (ERK5 degradation) = 32 nM [1] Acute degradation did not recapitulate anti-proliferative effects of genetic knockdown in several cancer cell lines [1].

Experimental Contexts and Key Findings

The biological effects of these inhibitors are highly context-dependent. The following table outlines key experimental models and findings that demonstrate the utility and limitations of each compound.

Inhibitor / Tool Experimental Context & Model Key Findings & Validation

| This compound | - Aggressive Endometrial Cancer: Cell lines and mouse models [2].

  • Melanoma: Used alongside AX15836 to inhibit HH/GLI signaling in melanoma cell lines (A375, SK-Mel-5, SSM2c) [4]. | - Reduces cancer cell proliferation and tumor growth [2].
  • Potentiates chemotherapy efficacy [2].
  • Reduces GLI1/GLI2 protein levels and transcriptional activity [4]. | | XMD8-92 | - NRAS-mutant Melanoma: Used in combination with MEK inhibitor Trametinib in cell lines (FM79, M26, BLM) [3].
  • Colorectal Cancer (CRC): Human CRC cell lines and murine intestinal organoids [5]. | - Combined MEK/ERK5 inhibition induces sustained G1 cell cycle arrest and suppresses Cyclin D1 [3].
  • Prevents compensatory proliferation via ERK5 upon MEK1/2 inhibition [5]. | | AX15836 & BAY-885 | - Selectivity Profiling: Multiple cancer cell lines (e.g., MOLT4) [1]. | - No potent anti-proliferative effects as single agents, unlike less selective inhibitors [1]. | | ERK5 Degraders (INY-06-061) | - Phenotype Validation: Multiple cancer cell lines and primary endothelial cells [1]. | - Acute ERK5 degradation did not produce anti-proliferative or anti-inflammatory effects in tested models, questioning kinase-independent roles of ERK5 [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or design studies, here are detailed methodologies for key experiments cited in the literature.

1. Protocol: Combined MEK/ERK5 Inhibition in Melanoma Cells [3]

  • Cell Lines: Human NRAS-mutant melanoma cells (e.g., FM79, M26, BLM).
  • Inhibitors: MEK inhibitor Trametinib (e.g., 5 nM) and ERK5 inhibitor XMD8-92.
  • Procedure:
    • Seed cells in appropriate culture dishes and allow to adhere.
    • Pre-treat cells with XMD8-92 for 1 hour before adding Trametinib.
    • Co-incubate cells with both inhibitors for 48 hours.
    • Analyze endpoints:
      • Cell Cycle: Fix cells and perform propidium iodide staining for flow cytometry to assess DNA content and cell cycle distribution.
      • Proliferation: Perform BrdU incorporation assays.
      • Gene Expression: Harvest cells for RNA-seq or qPCR to analyze mitotic gene expression and for Western blot to assess Cyclin D1 and FOXM1 protein levels.

2. Protocol: Assessing GLI Transcriptional Activity After ERK5 Inhibition [4]

  • Cell Lines: HeLa, NIH/3T3, or patient-derived melanoma cells (SSM2c).
  • Inhibitors: this compound or AX15836.
  • Procedure:
    • Transfect cells with a GLI-responsive luciferase reporter plasmid (e.g., 8x3'GLI-BS) and a Renilla luciferase control vector for normalization.
    • 24 hours post-transfection, treat cells with ERK5 inhibitors (e.g., this compound) for a specified duration (e.g., 24 hours). The Hedgehog pathway agonist SAG can be used as a positive control.
    • Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
    • Calculate the ratio of firefly to Renilla luminescence to determine the relative GLI transcriptional activity.

ERK5 Signaling and Inhibitor Mechanisms

The diagrams below illustrate the ERK5 signaling pathway and the distinct mechanisms of action for different inhibitor modalities.

erk5_pathway cluster_inhibitors Inhibitor Mechanisms Stimuli Growth Factors Cellular Stress MEKK2_3 MEKK2/MEKK3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_inactive ERK5 (Inactive, Cytosolic) MEK5->ERK5_inactive Phosphorylation (T218/Y220) ERK5_active ERK5 (Active, Nuclear) ERK5_inactive->ERK5_active Nuclear Translocation Transcription Proliferation Survival Gene Expression ERK5_active->Transcription JWG071 This compound (ATP-competitive Inhibitor) JWG071->ERK5_inactive Binds Kinase Domain Degrader PROTAC Degrader (e.g., INY-06-061) Degrader->ERK5_inactive Binds ERK5 VHL VHL E3 Ligase Degrader->VHL Recruits Degradation ERK5 Degradation by Proteasome VHL->Degradation Ubiquitination

Interpretation Guide for Researchers

When selecting an ERK5 inhibitor for your study, consider these critical factors:

  • Inhibitor Selectivity: Early inhibitors like XMD8-92 have major off-target effects (e.g., BET inhibition) that confound data interpretation [1]. This compound and AX15836 offer improved selectivity, while PROTAC degraders like INY-06-061 provide the highest specificity [1].
  • Mechanism of Action: Distinguish between kinase inhibition (this compound, AX15836) and protein degradation (INY-06-061). Kinase inhibitors block enzymatic activity but may not affect kinase-independent scaffolding functions of ERK5, whereas degraders remove the entire protein [1].
  • Context-Dependent Results: Be aware that biological outcomes can vary significantly. For example, genetic knockdown of ERK5 often shows anti-proliferative effects, but the highly selective degrader INY-06-061 did not recapitulate this in some models, suggesting that observed phenotypes may be cell-type specific or driven by off-target effects in genetic experiments [1].
  • Combination Potential: ERK5 inhibition is a promising strategy to overcome resistance to MAPK pathway inhibitors (e.g., MEK inhibitors) in cancers like melanoma and pancreatic ductal adenocarcinoma [5] [3] [6].

References

JWG-071 Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative data available for JWG-071 from the search results. A full panel against dozens of kinases was not provided in the sources.

Target Reported IC₅₀ Value Experimental Model Citation
ERK5 (MAPK7) 88 nM In vitro kinase assay [1]
LRRK2 109 nM In vitro kinase assay [1]
BRD4 ~1 µM (JWG-115, a related analog) AlphaScreen binding assay [2]

This compound was intentionally designed from a versatile kinase pharmacophore (benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones) to achieve a selective profile. Research indicates that distinct atropisomeric conformers of this scaffold allow it to recognize either kinase ATP-binding sites or the BRD4 acetyl-lysine binding site. This compound was optimized for kinase selectivity, steering away from the potent BRD4 activity observed in earlier leads like XMD11-50 and XMD17-26 [2].

Biological Validation & Functional Assays

This compound has been validated as a chemical probe in numerous cell-based and preclinical cancer models. The table below outlines key experimental findings.

Cancer Model / Cell Line Observed Effect of this compound Citation
Endometrial Cancer (EC) Reduces cell proliferation; impairs NF-κB pathway; sensitizes cells to standard chemo (paclitaxel/carboplatin). [3]
Multiple Cancer Cell Lines Sensitizes cells to extrinsic apoptosis induced by TRAIL, TNFα, and FasL. [4]
Various Cancer Cell Lines Induces autophagy-mediated cancer cell death by activating ER stress and the Unfolded Protein Response (UPR). [5]

Key Experimental Protocols

To help you evaluate the supporting data, here are the methodologies for the key experiments cited in the results.

  • In Vitro Kinase Activity Assays: The IC₅₀ values for ERK5 and LRRK2 inhibition were determined using standard in vitro kinase assays, which measure the compound's ability to inhibit the phosphorylation of a substrate by the purified kinase [1].
  • Cell Viability/Proliferation Assays (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells. It is widely used to assess cell viability and proliferation after drug treatment [3].
  • Immunoblotting (Western Blot): This technique was used to analyze the expression and phosphorylation levels of key proteins (e.g., ERK5, caspase-8, caspase-3, LC3) in response to this compound treatment, confirming its on-target effect and downstream consequences [3] [4].
  • Flow Cytometry for Apoptosis: Apoptosis was quantified using Annexin V/propidium iodide staining followed by analysis on a flow cytometer. This method distinguishes between early apoptotic, late apoptotic, and necrotic cells [4].

ERK5 Signaling Pathway and this compound Experimental Workflow

The diagram below outlines the position of ERK5 in the MAPK signaling cascade and a generalized workflow for testing an inhibitor like this compound.

G cluster_pathway ERK5 Signaling Pathway cluster_inhibition This compound Action cluster_workflow Experimental Validation Workflow ExtracellularStimuli Growth Factors, Stress, Cytokines MAP3K MAP3K (e.g., MEKK2/3) ExtracellularStimuli->MAP3K MEK5 MEK5 MAP3K->MEK5 ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active NuclearTranslocation Nuclear Translocation ERK5_Active->NuclearTranslocation TranscriptionalActivation Transcriptional Activation (e.g., MEF2, c-Myc) NuclearTranslocation->TranscriptionalActivation CellularOutcomes Cellular Outcomes: Proliferation, Survival TranscriptionalActivation->CellularOutcomes Step2 Cell-Based Assays (Viability, Apoptosis) JWG071 This compound InhibitionSpot ATP-binding site inhibition JWG071->InhibitionSpot Binds InhibitionSpot->ERK5_Inactive Inhibits Step1 In Vitro Assay (Kinase Activity, IC₅₀) Step1->Step2 Step3 Mechanistic Studies (Western Blot, Flow Cytometry) Step2->Step3 Step4 Functional Validation (3D Cultures, Xenografts) Step3->Step4

References

JWG-071 Profile and Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 was developed from a chemical scaffold that was found to unexpectedly inhibit BRD4. The following table summarizes its primary reported activities. [1]

Target Reported Activity Role and Significance
ERK5 Kinase IC50 = 88 nM [2] Primary target; one of the first reported chemical probes for ERK5 kinase selectivity. [2] [1] [3]
LRRK2 Kinase IC50 = 109 nM [2] Secondary kinase target. [2] [1]
BRD4 Bromodomain IC50 ≈ 1 μM [2] [1]; Kd = 192 nM (ITC) [1] Off-target activity; demonstrates that some kinase inhibitors can have polypharmacology, also binding to bromodomains. [1]

For context, the table below lists other BET inhibitors mentioned in the search results, though direct quantitative comparisons to this compound are not provided.

Inhibitor Name Primary Target / Profile Reported Activity / Context
JQ1 Pan-BET Bromodomain [4] [5] [6] A well-characterized, potent BET inhibitor (Kd = 49 nM for BRD4) [1]; often used as a reference compound.
JWG-115 BET-Selective [1] A BET selective inhibitor (BRD4 IC50 = 1 μM) derived from the same scaffold as this compound. [1]
I-BET762 (Molibresib) Pan-BET Bromodomain [6] A clinical-stage BET inhibitor. [6]
Pelabresib (CPI-0610) Pan-BET Bromodomain [7] An investigational, oral BET inhibitor in clinical trials for myelofibrosis. [7]

Detailed Experimental Data & Protocols

The key data for this compound comes from a 2018 study that detailed its discovery and characterization. [1] The experimental workflow used to profile this compound is summarized below.

G Start Start: Library Screening (Benzo[e]pyrimido- [5,4-b]diazepinones) BRD4_Assay BRD4 AlphaScreen Assay Start->BRD4_Assay ITC Isothermal Titration Calorimetry (ITC) BRD4_Assay->ITC DSF Differential Scanning Fluorimetry (DSF) BRD4_Assay->DSF Crystallography X-ray Crystallography (BRD4-BD1 complex) BRD4_Assay->Crystallography Kinase_Assay Kinase Selectivity Profiling BRD4_Assay->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis BRD4_Assay->SAR Probe_ID Probe Identification (this compound, JWG-115) SAR->Probe_ID

Key Experimental Protocols:

  • Binding Affinity (Kd): Isothermal Titration Calorimetry (ITC) was used to measure the direct binding affinity of this compound to the first bromodomain of BRD4 (BRD4-BD1). The experiment involved titrating the compound into a solution of the protein and measuring the heat change, yielding a Kd of 192 nM. [1]
  • Inhibitory Concentration (IC50): The BRD4 AlphaScreen Assay was used to determine the concentration at which this compound inhibits BRD4 function by 50%. This bead-based proximity assay measures the disruption of BRD4's interaction with an acetylated histone peptide, reporting an IC50 of approximately 1 μM. [2] [1]
  • Target Engagement: Differential Scanning Fluorimetry (DSF) was employed to confirm direct binding. This method detects the stabilization of BRD4-BD1 (a change in its melting temperature, ΔTm) upon binding to this compound. [1]
  • Structural Analysis: X-ray Crystallography provided the molecular basis for binding. The co-crystal structure of BRD4-BD1 with this compound (PDB ID: 6CJ1) revealed that the inhibitor occupies the acetyl-lysine binding pocket, forming key hydrogen bonds with Asn140. [1] [3]

Key Implications for Research

This compound serves as an important tool compound with specific implications:

  • A Tool for ERK5 Biology: Its primary value lies in being one of the first kinase-selective chemical probes for ERK5, helping to delineate the non-kinase functions of this protein. [1]
  • Demonstrates Polypharmacology: this compound is a case study in polypharmacology, showing that classical kinase inhibitor scaffolds can have off-target activity against epigenetic readers like BRD4. This highlights the importance of thorough target validation for chemical probes. [1]
  • Informs Inhibitor Design: The research led to the rational design of other inhibitors from the same scaffold, including the more BET-selective JWG-115 and other compounds with designed polypharmacology. [1]

Context on BET Proteins and Inhibitors

BET proteins are epigenetic "readers" that regulate gene transcription and are pursued as therapeutic targets in cancer and other diseases. [4] [8] [9] The following diagram illustrates the general mechanism of BET bromodomain function.

G Acetylated_Histone Acetylated Histone in Chromatin BET_Protein BET Protein (e.g., BRD4) Acetylated_Histone->BET_Protein  Binds via  Bromodomain Transcription_Machinery Transcription Machinery (Mediator, P-TEFb) BET_Protein->Transcription_Machinery  Recruits Active_Transcription Active Transcription of Genes (e.g., MYC) Transcription_Machinery->Active_Transcription  Activates BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Inhibitor->BET_Protein  Displaces

Most clinical-stage BET inhibitors are pan-BET or bromodomain-specific, designed to block acetyl-lysine binding. [4] [7] [6] this compound's activity is distinct, as it was primarily designed as a kinase inhibitor and its BET inhibition was a concurrent discovery. [1]

References

Quantitative Data Comparison of ERK5 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for JWG-071 and other referenced ERK5 inhibitors.

Inhibitor Name Target Reported IC₅₀ / DC₅₀ (Cell-Free/Cellular) Key Findings in Endometrial Cancer Models Primary Experimental Evidence

| This compound | ERK5 | Binding affinity (Kd/IC50): 88 nM [1] | • Reduces EC cell proliferation and tumor growth in mice [2] [3]. • Impairs NF-κB pathway via NEMO/IKKγ downregulation [2] [3]. • Synergizes with paclitaxel to reduce tumor xenograft growth [2] [3]. • Sensitizes EC cells to TRAIL-induced cytotoxicity [4]. | Cell viability (MTT), clonogenic assays, tumor xenograft growth, immunoblotting, caspase activation assays [4] [2] [3]. | | AX15836 | ERK5 | Information missing | • Sensitizes EC cells to TRAIL-induced cell death [4]. • No potent anti-proliferative effects reported in some cancer cell lines (EC50 >10 µM) [1]. | Cell viability assays, immunoblotting [4] [1]. | | XMD8-92 | ERK5 (non-selective) | Information missing | Shows anti-tumor efficacy in early studies; later found to have significant off-target activity against BET proteins (e.g., BRD4) [1]. | Early in vitro and in vivo models [1]. | | XMD17-109 | ERK5 & BET | Binding affinity (Kd/IC50): 162 nM [1] | Not specifically reported in EC models. Its heterobifunctional degrader (INY-05-091) induces degradation of ERK5, BRD4, and AURKA [1]. | Anti-proliferation assays, proteomics analysis [1]. | | INY-06-061 | ERK5 (degrader) | DC₅₀: 281 nM (in MOLT4 cells) [1] | Not tested in EC models. Acute pharmacological degradation of ERK5 did not recapitulate anti-proliferative effects of genetic knockdown in several cancer cell lines [1]. | Immunoblotting, anti-proliferation assays [1]. |

Detailed Experimental Protocols

The key experiments validating this compound's efficacy in endometrial cancer models are outlined below.

  • Cell Viability and Proliferation Assays

    • Methodology: EC cell lines (e.g., Ishikawa, AN3CA, ARK1, ARK2) were treated with this compound, alone or in combination with chemotherapeutic agents (paclitaxel/carboplatin) or death receptor ligands (e.g., TRAIL). Cell viability was quantified using MTT reduction assays. Proliferation was measured by direct cell counting, and long-term clonogenic potential was assessed by staining colonies with crystal violet after 14 days of treatment [2] [3].
    • Key Data: this compound treatment dose-dependently reduced EC cell viability and synergized with chemotherapy [2] [3].
  • In Vivo Tumor Xenograft Studies

    • Methodology: EC cells were subcutaneously injected into immunodeficient nude mice to form tumor xenografts. Mice were then treated with this compound, either alone or in combination with paclitaxel. Tumor volume and weight were monitored over time to assess the compound's anti-tumor efficacy [2] [3].
    • Key Data: this compound alone impaired tumor growth, and the combination with paclitaxel resulted in a greater reduction in tumor xenograft growth [2] [3].
  • Mechanism of Action Studies

    • NF-κB Pathway Analysis: Protein levels and activity of NF-κB pathway components (e.g., p65/RELA, NEMO/IKKγ) were analyzed in this compound-treated EC cells and xenografts via immunoblotting and quantitative real-time PCR. A positive correlation between ERK5 and p65 protein levels was found in human EC tumor samples [2] [3].
    • Apoptosis and Caspase Activation: Induction of apoptosis was measured by flow cytometry using Annexin V/propidium iodide staining. Activation of the extrinsic apoptosis pathway (caspase-8 and caspase-3) in response to this compound and TRAIL was confirmed by immunoblot analysis [4].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in this compound's mechanism of action and a generalized workflow for its preclinical drug testing.

G ERK5 Signaling in Endometrial Cancer GrowthFactors Growth Factors & Stress MEK5 MEK5 GrowthFactors->MEK5 Activates ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive Phosphorylates ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active Activation NFkB_Pathway NF-κB Pathway (Proliferation & Survival) ERK5_Active->NFkB_Pathway Promotes [2] [3] TP53INP2 TP53INP2 (Promotes Apoptosis) ERK5_Active->TP53INP2 Targets for Degradation [4] Apoptosis Apoptosis TP53INP2->Apoptosis Promotes ChemoSensitivity Chemotherapy Sensitivity JWG071 This compound ERK5 Inhibitor JWG071->ERK5_Active Inhibits JWG071->NFkB_Pathway Impairs JWG071->TP53INP2 Stabilizes JWG071->ChemoSensitivity Enhances

G Preclinical Validation Workflow for this compound Start Start InVitro In Vitro Studies (EC Cell Lines) Start->InVitro Viability Viability & Proliferation (MTT, Clonogenic) InVitro->Viability MechAction Mechanism of Action (Immunoblot, qPCR) Viability->MechAction InVivo In Vivo Studies (Mouse Xenografts) MechAction->InVivo TumorGrowth Tumor Growth Measurement InVivo->TumorGrowth Analysis Data Analysis TumorGrowth->Analysis End Conclusions Analysis->End

Research Implications and Considerations

  • This compound as a Research Tool: The data positions this compound as a more selective chemical probe compared to first-generation inhibitors like XMD8-92, which has significant off-target effects against BET proteins [1]. This makes this compound highly valuable for delineating the specific kinase-dependent roles of ERK5 in cancer biology.
  • Kinase-Dependent vs. Independent Effects: The contrasting results between this compound (kinase inhibition) and the ERK5 degrader INY-06-061 (protein degradation) suggest that the anti-proliferative effects observed in EC models are likely mediated by the inhibition of ERK5's kinase activity, rather than the loss of the protein itself, which may have scaffolding or other non-catalytic functions [1].
  • Combination Therapy Potential: The consistent evidence that this compound sensitizes cancer cells to standard chemotherapy (paclitaxel/carboplatin) and death receptor ligands (TRAIL) highlights a promising clinical strategy to overcome treatment resistance in aggressive endometrial cancers [4] [2] [3].

References

Quantitative Comparison of JWG-071 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental data for JWG-071's activity against ERK5 and LRRK2, gathered from supplier documentation and research publications.

Target Kinase Reported IC₅₀ (nM) Cellular Assay Type Key Reported Selectivity Feature
ERK5 (MAPK7) 88 nM [1] [2] [3] In vitro kinase assay First reported chemical probe for ERK5 kinase selectivity [2] [4].
LRRK2 109 nM [1] [2] [3] In vitro kinase assay -

Reported Experimental Context

The provided data offers some context on how these values were established:

  • Biochemical Assays: The IC₅₀ values for ERK5 and LRRK2 inhibition were determined through in vitro kinase assays [1] [4]. These experiments measure the direct ability of this compound to inhibit the activity of the purified kinase proteins.
  • Cellular Evidence: One study utilized this compound in endometrial cancer (EC) cell lines to investigate the ERK5/NF-κB signaling pathway [5]. The study reported that this compound treatment impaired NF-κB pathway activity and induced apoptosis in these cells, providing evidence of its cellular activity against the ERK5 pathway [5].

Key Specificity Considerations for Researchers

When evaluating this compound for your research, consider the following points:

  • Primary Design Purpose: this compound is frequently described as the first reported kinase-selective chemical probe for ERK5 [2] [4]. Its development was a significant step in creating a tool to deconvolute the complex pharmacology of ERK5 signaling.
  • Limited Broad Selectivity Data: The search results do not provide a comprehensive selectivity profile (e.g., against dozens or hundreds of other kinases). A thorough assessment of its specificity should include data from broad-panel kinase selectivity assays.
  • Paradoxical Effect: A review on ERK5 signaling highlights a general challenge with some ERK5 inhibitors: the potential for paradoxical activation of the ERK5 transcriptional transactivation domain [6]. While not specifically confirmed for this compound in these results, this is a crucial factor to investigate when interpreting cellular or in vivo data generated with this compound.

ERK5 Signaling Pathway in Cancer

The diagram below illustrates the position of ERK5 in the MAPK signaling cascade and its documented role in resistance to cancer therapies, which is a key area of research for this compound application [6].

erfk5_pathway Resistance Resistance ERK5 ERK5 Growth_Factors_Stress Growth_Factors_Stress MEKK2_3 MEKK2_3 Growth_Factors_Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_Inactive ERK5_Inactive MEK5->ERK5_Inactive ERK5_Active ERK5_Active ERK5_Inactive->ERK5_Active Phosphorylation ERK5_Nuclear ERK5_Nuclear ERK5_Active->ERK5_Nuclear Nuclear Translocation MEF2 MEF2 ERK5_Nuclear->MEF2 Activates Transcription Pro_Survival_Genes Pro_Survival_Genes MEF2->Pro_Survival_Genes Pro_Survival_Genes->Resistance

This pathway shows how ERK5 activation, triggered by various stimuli, can lead to the expression of pro-survival genes, contributing to resistance against other cancer drugs like BRAF or MEK inhibitors [6].

References

JWG-071 IC50 comparison with other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

JWG-071 IC50 Profile

The table below summarizes the key inhibitory data available for this compound.

Target Reported IC50 (nM) Experimental Context
ERK5 88 nM Kinase-selective chemical probe activity [1].
LRRK2 109 nM Kinase-selective chemical probe activity [1].

Experimental Context and Protocol

The provided IC50 values establish this compound as a potent and kinase-selective chemical probe for ERK5 [1]. In cell-based studies, inhibitors like this compound are often used to investigate the biological function of their targets.

For example, in a study on NRAS-mutant melanoma, a different ERK5 inhibitor (XMD8-92) was used in combination with the MEK inhibitor Trametinib. The typical experimental workflow involved treating human melanoma cell lines with the drug combination and then using techniques like RNA-sequencing and DNA profiling to analyze the effects on cell cycle arrest and gene expression [2]. This illustrates how ERK5 inhibitor data is generated and applied in a research context.

The Role of ERK5 Inhibition in Cancer Research

ERK5 is a mitogen-activated protein kinase (MAPK) that regulates cell proliferation, survival, and angiogenesis. The following diagram illustrates the signaling pathway and therapeutic strategy of ERK5 inhibition, particularly in the context of NRAS-mutant melanoma.

erk5_pathway NRAS_mutation NRAS Mutation MAPK_pathway Hyperactive MAPK Pathway Signaling NRAS_mutation->MAPK_pathway MEKi MEK Inhibitor (e.g., Trametinib) MAPK_pathway->MEKi Targeted by ERK5_activation ERK5 Pathway Activation (Resistance Mechanism) MEKi->ERK5_activation Induces (Resistance) G1_arrest Sustained G1 Cell Cycle Arrest MEKi->G1_arrest Cycle_progression Cell Cycle Progression (Cyclin D/CDK4) ERK5_activation->Cycle_progression ERK5i ERK5 Inhibitor (e.g., this compound) ERK5i->ERK5_activation Inhibits ERK5i->G1_arrest

Research shows that in certain cancers, such as NRAS-mutant melanoma, using a MEK inhibitor can trigger the activation of the ERK5 pathway as a resistance mechanism. Combining a MEK inhibitor with an ERK5 inhibitor can overcome this resistance, leading to a powerful suppression of tumor growth by inducing a sustained G1 cell cycle arrest, as shown in the pathway above [2].

References

JWG-071 vs BIX02189 MEK5 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Comparison at a Glance

The table below summarizes the key characteristics of JWG-071 and BIX02189 based on recent scientific publications.

Characteristic This compound BIX02189
Primary Target ERK5 (MAPK7) [1] [2] MEK5 (MAP2K5) [1]
Mechanism of Action ATP-competitive inhibitor of the ERK5 kinase domain [3] Inhibits upstream kinase MEK5, preventing its phosphorylation and activation of ERK5 [1]
Reported Experimental IC₅₀/Kd Information not available in search results Information not available in search results
Key Demonstrated Efficacy Reduces cancer cell proliferation & sensitizes to TRAIL-induced apoptosis [2] Reduces GLI transcription factor activity & melanoma spheroid growth [1]
Cellular Models Cited Endometrial, lung, cervical, prostate cancer cells [2] Melanoma cells (A375, SK-Mel-5, SSM2c), NIH/3T3 fibroblasts [1]
In Vivo Efficacy Data Information not available in search results Information not available in search results
Selectivity (vs. ERK1/2) Described as a specific ERK5 inhibitor [2] Known for high selectivity; also developed as MEK1/2 inhibitor (BIX02188) available [2]

Detailed Experimental Evidence and Protocols

The distinct roles of this compound and BIX02189 in the MEK5/ERK5 pathway are illustrated below, along with summaries of key experimental methodologies.

G Extracellular Stimuli Extracellular Stimuli MEK5 (MAP2K5) MEK5 (MAP2K5) Extracellular Stimuli->MEK5 (MAP2K5) Activation ERK5 (MAPK7) ERK5 (MAPK7) MEK5 (MAP2K5)->ERK5 (MAPK7) Phosphorylation ERK5 Nuclear Translocation ERK5 Nuclear Translocation ERK5 (MAPK7)->ERK5 Nuclear Translocation Gene Transcription & Cell Outcomes Gene Transcription & Cell Outcomes ERK5 Nuclear Translocation->Gene Transcription & Cell Outcomes (Proliferation, Survival) BIX02189 BIX02189 BIX02189->MEK5 (MAP2K5) Inhibits This compound This compound This compound->ERK5 (MAPK7) Inhibits

Key Findings and Workflows

BIX02189 in Hedgehog/GLI Signaling and Melanoma [1]

  • Experimental Workflow:
    • Treatment: Melanoma cells (e.g., A375, SK-Mel-5) and NIH/3T3 fibroblasts were treated with BIX02189.
    • GLI Activity Assay: A GLI-binding site luciferase reporter was used to measure the transcriptional activity of the Hedgehog/GLI pathway.
    • Downstream Analysis: GLI1/GLI2 mRNA and protein levels were quantified using Q-PCR and Western blot, respectively.
    • Functional Assay: 3D spheroid cultures of melanoma cells were used to assess the combined effect of BIX02189 with a GLI inhibitor (GANT61) on tumor growth.
  • Key Outcome: BIX02189 treatment significantly reduced GLI1 and GLI2 protein levels and their transcriptional activity. Combining BIX02189 with a GLI inhibitor was more effective in reducing melanoma spheroid growth than either agent alone.

This compound in Sensitizing Cancer Cells to Apoptosis [2]

  • Experimental Workflow:
    • Pre-treatment: Cancer cells (endometrial, lung, etc.) were treated with this compound.
    • Apoptosis Induction: Cells were exposed to death receptor agonists like recombinant TRAIL, TNFα, or FasL.
    • Viability & Apoptosis Assay: Cell viability was measured. Apoptosis was confirmed by detecting activated caspase-8 and caspase-3 via Western blot, and by using the pan-caspase inhibitor QVD-OPh to rescue cell death.
    • 3D Model Validation: Experiments were repeated in 3D patient-derived xenograft organoids.
  • Key Outcome: this compound pre-treatment sensitized various cancer cells to TRAIL-induced apoptosis by stabilizing the protein TP53INP2, leading to enhanced caspase-8 activation.

Therapeutic Context and Research Implications

  • Overcoming Therapy Resistance: The MEK5/ERK5 pathway is implicated in resistance to ERK1/2 pathway inhibitors (like BRAF or MEK1/2 inhibitors) in cancers such as melanoma [4]. Both this compound and BIX02189 are crucial tools for validating ERK5 as a target to overcome this resistance.
  • Choosing an Inhibitor for Your Research:
    • Use BIX02189 to investigate the role of the upstream MEK5-ERK5 module, particularly in contexts involving crosstalk with the Hedgehog/GLI signaling pathway [1].
    • Use This compound to directly target ERK5 kinase activity and study its function in processes like regulating apoptosis resistance via TP53INP2, especially in combination with death receptor agonists [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Exact Mass

612.3536

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Wang J, Erazo T, Ferguson FM, Buckley DL, Gomez N, Muñoz-Guardiola P, Diéguez-Martínez N, Deng X, Hao M, Massefski W, Fedorov O, Offei-Addo NK, Park PM, Dai L, DiBona A, Becht K, Kim ND, McKeown MR, Roberts JM, Zhang J, Sim T, Alessi DR, Bradner JE, Lizcano JM, Blacklow SC, Qi J, Xu X, Gray NS. Structural and Atropisomeric Factors Governing the Selectivity of Pyrimido-benzodiazipinones as Inhibitors of Kinases and Bromodomains. ACS Chem Biol. 2018 Sep 21;13(9):2438-2448. doi: 10.1021/acschembio.7b00638. Epub 2018 Aug 31. PubMed PMID: 30102854; PubMed Central PMCID: PMC6333101.

Explore Compound Types